molecular formula C8H10ClNO2 B026236 2-Chloro-4,6-dimethoxyaniline CAS No. 82485-84-5

2-Chloro-4,6-dimethoxyaniline

Cat. No.: B026236
CAS No.: 82485-84-5
M. Wt: 187.62 g/mol
InChI Key: IHGSJUGRPUIDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dimethoxyaniline (CAS 82485-84-5) is a halogenated aniline derivative that serves as a versatile building block and key intermediate in organic synthesis. Its molecular structure, characterized by a strategically placed chloro substituent and two methoxy groups on the aniline ring, makes it a valuable precursor for constructing complex molecules. This compound is primarily used in the research and development of agrochemicals, playing a key role in the synthesis of herbicides and fungicides for crop protection . Furthermore, it finds significant application in pharmaceutical research as a synthetic intermediate for active pharmaceutical ingredients (APIs) . Beyond life sciences, this compound is utilized in the development of dyes and pigments, particularly in the textile industry, where it contributes to the creation of vibrant and stable colors . Researchers value this compound for its ability to introduce specific functional groups into more complex structures. It is supplied as a solid and should be stored sealed in a cool, dry place, away from light . Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4,6-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGSJUGRPUIDRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344747
Record name 2-Chloro-4,6-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82485-84-5
Record name 2-Chloro-4,6-dimethoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 82485-84-5

This technical guide provides an in-depth overview of 2-Chloro-4,6-dimethoxyaniline, a key chemical intermediate with significant applications in synthetic organic chemistry and drug discovery. This document outlines its physicochemical properties, synthesis, safety and handling protocols, and its role as a versatile building block in the creation of complex molecules.

Core Physicochemical Data

A summary of the key quantitative data for this compound is presented below. These properties are essential for its use in experimental settings.

PropertyValueReference
CAS Number 82485-84-5[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Physical State Solid
Purity ≥98%[1]
Topological Polar Surface Area (TPSA) 44.48 Ų[1]
LogP 1.9394[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]
Storage Conditions 4°C, protect from light[1]

Synthesis and Production

While specific synthesis routes for this compound are not extensively detailed in publicly available literature, the synthesis of structurally related dimethoxy-chloro-triazines is well-documented and provides a relevant procedural framework. A common method involves the reaction of a cyanuric chloride precursor with sodium methoxide.[2][3][4]

A generalized workflow for the synthesis of a related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), which is a valuable reagent in its own right, is outlined below.[5] This process highlights the types of transformations that are relevant to the synthesis of chloro-dimethoxy aniline derivatives.

G cluster_synthesis Synthesis Workflow raw_materials Raw Materials: - Cyanuric Chloride - Sodium Methoxide - N,N-dimethylformamide (Solvent) reaction Reaction: 1. Dissolve Cyanuric Chloride in DMF. 2. Cool to 5-10 °C. 3. Add Sodium Methoxide. 4. React at room temp for 2h, then reflux for 2.5h. raw_materials->reaction precipitation Precipitation: - Add water to precipitate the crude product. reaction->precipitation filtration Filtration & Washing: - Filter the solid. - Wash with water. precipitation->filtration drying Drying: - Dry the solid to obtain crude product. filtration->drying purification Purification: - Recrystallize from heptane. drying->purification final_product Final Product: 2-Chloro-4,6-dimethoxy-1,3,5-triazine purification->final_product

A generalized synthesis workflow for a related triazine compound.

Applications in Pharmaceutical and Chemical Synthesis

Chloro-aniline derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, the structurally similar 2-Chloro-6-Methylaniline is a key intermediate in the synthesis of Dasatinib, a targeted therapy for certain types of leukemia.[6] This highlights the importance of the chloro-aniline moiety as a scaffold in medicinal chemistry.

The related compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT), is widely used as a coupling reagent in the formation of amide and ester bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active molecules.[5][7]

Experimental Protocol: Amide Bond Formation using a Related Triazine Reagent

The following is a general protocol for amide bond formation using CDMT, illustrating a key application for this class of compounds.

Materials:

  • Carboxylic acid (1.0 equivalent)

  • Amine (1.0 equivalent)

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) (1.1 equivalents)

  • N-methylmorpholine (NMM) (3.6 equivalents)[7]

  • Anhydrous solvent (e.g., ethyl acetate, THF, acetonitrile)

Procedure:

  • To a clean, dry reaction vessel, add the carboxylic acid, amine, and CDMT as solids.

  • Add the chosen anhydrous solvent to form a slurry.

  • While stirring, add N-methylmorpholine (NMM) to the slurry over approximately 1 minute.

  • Continue to stir the resulting slurry at room temperature for 1-2 hours.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up. A common extractive work-up involves washing the reaction mixture with 1N HCl, followed by water and then brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[7]

  • If necessary, the crude product can be purified by column chromatography.

G cluster_coupling Amide Coupling Workflow reactants Reactants: - Carboxylic Acid - Amine - CDMT - NMM mixing Mixing: - Combine solids. - Add solvent to form slurry. reactants->mixing reaction Reaction: - Add NMM. - Stir at room temperature for 1-2h. mixing->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring workup Work-up: - Extractive or Precipitative monitoring->workup purification Purification: - Column Chromatography (if needed) workup->purification product Amide Product purification->product

Workflow for amide bond formation using a related triazine reagent.

Safety and Handling

Proper safety precautions are essential when handling this compound and related compounds. The following is a summary of key safety information.

Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • May cause an allergic skin reaction.

  • May cause cancer.

  • Very toxic to aquatic life with long-lasting effects.

Precautionary Measures:

  • Obtain special instructions before use.

  • Do not handle until all safety precautions have been read and understood.

  • Avoid breathing dust.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves, protective clothing, eye protection, and face protection.

First Aid:

  • If swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Storage:

  • Store in a well-ventilated place. Keep container tightly closed.

  • Store locked up.

It is imperative to consult the full Safety Data Sheet (SDS) for this compound before use.

Conclusion

This compound is a valuable chemical intermediate with properties that make it a useful building block in organic synthesis. Its structural motifs are found in various pharmaceutically relevant molecules, and the chemistry of related compounds demonstrates its potential utility in a range of synthetic applications, particularly in the formation of amide and ester linkages. Researchers, scientists, and drug development professionals should consider the potential of this and related compounds in their synthetic strategies, while always adhering to strict safety and handling protocols.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxyaniline is a substituted aniline derivative that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and two methoxy groups on the aniline ring, imparts specific reactivity and properties that are of interest in the development of novel compounds, including pharmaceuticals and other specialty chemicals. The chloro and methoxy groups can significantly influence the molecule's intermolecular interactions and overall biological activity.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a representative synthetic workflow.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other values are based on computational models due to a lack of published experimental studies for this specific isomer.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Chemical Structure Chemical structure of this compound
CAS Number 82485-84-5[2]
Molecular Formula C₈H₁₀ClNO₂[2]
Molecular Weight 187.62 g/mol [2]
Physical Form Solid
Melting Point Data not available
Boiling Point Data not available
Aqueous Solubility Predicted to have poor solubility in water.[3]
pKa Data not available
LogP (octanol-water partition coefficient) 1.9394 (Computed)[2]
Topological Polar Surface Area (TPSA) 44.48 Ų (Computed)[2]
Hydrogen Bond Donors 1 (Computed)[2]
Hydrogen Bond Acceptors 3 (Computed)[2]
Rotatable Bonds 2 (Computed)[2]

Note: For context, the isomeric compound 4-Chloro-2,5-dimethoxyaniline has a reported melting point of 118-120 °C.[4]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below. These are standard laboratory procedures applicable to crystalline organic compounds like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[6]

Methodology: Capillary Method using a Mel-Temp Apparatus [7][8]

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[5][6]

  • Apparatus Setup: The packed capillary tube is placed in the heating block of a Mel-Temp apparatus.

  • Approximate Melting Point: A rapid heating rate (10-20 °C/minute) is initially used to determine an approximate melting range.[8]

  • Accurate Melting Point: The apparatus is allowed to cool. A fresh sample is then heated at a slower rate (1-2 °C/minute) starting from a temperature about 20 °C below the approximate melting point.[7]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Boiling Point Determination

For compounds that are solid at room temperature, the boiling point is determined at reduced pressure to prevent decomposition at high temperatures. The micro-reflux method is suitable for small sample sizes.[9]

Methodology: Micro-Boiling Point Determination [10][11][12]

  • Apparatus Setup: A small amount of the sample (a few drops) is placed in a micro test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube. The test tube is then attached to a thermometer.

  • Heating: The assembly is heated in a suitable heating bath (e.g., mineral oil in a Thiele tube).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: The heating is then discontinued. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Aqueous Solubility Determination

The solubility of a compound in water is a crucial parameter, particularly in drug development, as it influences absorption and distribution.

Methodology: Shake-Flask Method (adapted from ASTM E1148) [13]

  • Sample Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the aqueous solution by centrifugation and filtration.

  • Quantification: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is expressed in units such as g/L or mol/L.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at different pH values, which affects its solubility, permeability, and biological activity.

Methodology: Potentiometric Titration [14][15][16]

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility. The solution's ionic strength is kept constant with a background electrolyte like KCl.[14]

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is recorded after each incremental addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve.

Synthetic Workflow

This compound is a useful building block in organic synthesis. For instance, it can be utilized in the synthesis of more complex substituted anilines or heterocyclic compounds through nucleophilic aromatic substitution or cross-coupling reactions. Below is a conceptual workflow for a typical synthetic application.

experimental_workflow Conceptual Synthetic Workflow of this compound reagent This compound reaction_mixture Reaction Mixture reagent->reaction_mixture reactant Reactant (e.g., Boronic Acid) reactant->reaction_mixture catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction_mixture base Base (e.g., K2CO3) base->reaction_mixture solvent Solvent (e.g., Toluene/Water) solvent->reaction_mixture heating Heating (Reflux) reaction_mixture->heating workup Aqueous Workup (Extraction) heating->workup purification Purification (Column Chromatography) workup->purification product Substituted Aniline Product purification->product analysis Characterization (NMR, MS, etc.) product->analysis

Caption: A generalized workflow for a Suzuki cross-coupling reaction using this compound.

Conclusion

References

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 2-Chloro-4,6-dimethoxyaniline. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a substituted aniline derivative with the chemical formula C₈H₁₀ClNO₂. The molecule consists of a benzene ring substituted with a chlorine atom, two methoxy groups, and an amino group.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
IUPAC Name This compound
CAS Number 82485-84-5
Molecular Formula C₈H₁₀ClNO₂
Molecular Weight 187.62 g/mol
Appearance Solid
SMILES COC1=CC(=C(C(=C1)OC)N)Cl
Topological Polar Surface Area (TPSA) 44.48 Ų
logP (octanol-water partition coefficient) 1.9394
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 2

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the regioselective chlorination of 3,5-dimethoxyaniline using N-Chlorosuccinimide (NCS) as the chlorinating agent.[1][2] The methoxy groups are ortho, para-directing, and the amino group is also strongly activating and ortho, para-directing. The position between the two methoxy groups is sterically hindered, and the positions ortho to the amino group are activated. This leads to the selective introduction of the chlorine atom at the 2-position.

Materials:

  • 3,5-dimethoxyaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3,5-dimethoxyaniline (1.0 equivalent) in anhydrous acetonitrile.

  • Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.05 equivalents) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Upon completion, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methoxy and amino groups.

    • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.0-7.5 ppm) corresponding to the two non-equivalent protons on the benzene ring.

    • Methoxy Protons: Two singlets are expected around δ 3.8-4.0 ppm, each integrating to 3 protons, corresponding to the two methoxy groups.

    • Amino Protons: A broad singlet is expected for the amino group protons (NH₂), the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

    • Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically δ 100-160 ppm). The carbons attached to the electronegative chlorine, oxygen, and nitrogen atoms will be shifted downfield.[3][4]

    • Methoxy Carbons: Two signals are expected around δ 55-60 ppm for the carbons of the two methoxy groups.

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[5]

  • N-H Stretching: Two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂).

  • C-H Stretching (Aromatic): Absorption bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Absorption bands below 3000 cm⁻¹ for the methoxy groups.

  • C=C Stretching (Aromatic): Peaks in the region of 1450-1600 cm⁻¹.

  • C-N Stretching (Aromatic): A strong band in the region of 1250-1350 cm⁻¹.

  • C-O Stretching (Aryl Ether): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions.

  • C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (187.62 g/mol ).

  • Isotopic Pattern: Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak will be observed. There will be an M⁺ peak and an M+2 peak with a relative intensity ratio of approximately 3:1, which is indicative of a single chlorine atom in the molecule.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Start: 3,5-Dimethoxyaniline reaction Chlorination with NCS in Acetonitrile start->reaction workup Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: Synthesis and Characterization Workflow.

This guide provides a foundational understanding of this compound for its application in research and development. The provided protocols and expected characterization data serve as a valuable resource for scientists working with this compound.

References

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxyaniline is an aromatic amine derivative with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating the structure and purity of such compounds. This guide provides a detailed overview of the experimental protocols for acquiring these spectroscopic data and presents a general workflow for the structural analysis of a novel compound like this compound.

Spectroscopic Data for this compound (CAS: 82485-84-5)

Predicted Spectroscopic Data

While experimental data is unavailable, computational methods can predict the likely spectroscopic characteristics.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The two methoxy groups are chemically equivalent and should appear as a single sharp peak. The two aromatic protons are also equivalent and will likely appear as a singlet. The amine protons will present as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the six unique carbon atoms in the aromatic ring and the two equivalent methoxy carbons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing chlorine atom.

  • IR Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands corresponding to N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), C-O stretching of the methoxy groups (around 1000-1300 cm⁻¹), and a C-Cl stretching vibration (typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.62 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak is expected. Fragmentation patterns will likely involve the loss of methyl groups, the methoxy groups, and potentially the chlorine atom.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data for a solid aromatic amine like this compound are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

  • Sample Preparation:

    • Accurately weigh approximately 5-20 mg of the solid this compound sample for ¹H NMR, and 20-50 mg for ¹³C NMR.

    • Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds.

    • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

    • Using a Pasteur pipette, carefully transfer the solution into a clean 5 mm NMR tube. The liquid level should be between 4.0 to 5.0 cm from the bottom of the tube.

    • Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring it is positioned at the correct depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

    • Acquire the ¹H NMR spectrum. Standard parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of the ¹³C isotope.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (Thin Solid Film Method):

    • Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[1]

    • Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[1]

    • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[1]

    • Ensure the film is not too thick, as this can lead to overly intense, broad peaks.[1]

  • Data Acquisition:

    • Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the IR spectrum of the sample.

    • The resulting spectrum will show the absorption of infrared radiation by the sample as a function of wavenumber.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample. A typical concentration is around 1 mg/mL in a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof.

    • Further dilute an aliquot of this stock solution to a final concentration in the range of 10-100 µg/mL.

    • Ensure the final solution is free of any particulate matter by filtering if necessary.

  • Data Acquisition (using Electrospray Ionization - ESI):

    • The sample solution is introduced into the mass spectrometer's ion source.

    • In the ESI source, a high voltage is applied to the liquid, causing it to form a fine spray of charged droplets.

    • The solvent evaporates from the droplets, leading to the formation of gas-phase ions of the analyte.

    • These ions are then guided into the mass analyzer.

    • The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

    • The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Report Purity_Assessment->Final_Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

This comprehensive guide provides the necessary background and protocols for researchers to successfully characterize this compound using modern spectroscopic techniques. While experimental data is not currently widespread, the methodologies outlined here will enable the acquisition of high-quality data essential for its scientific and developmental progression.

References

Solubility Profile of 2-Chloro-4,6-dimethoxyaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Chloro-4,6-dimethoxyaniline, a substituted aniline of interest in synthetic chemistry and drug discovery. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific compound in common organic solvents. This document provides a general qualitative solubility assessment based on its chemical structure and data from analogous compounds. Furthermore, it outlines a detailed experimental protocol for the systematic determination of its solubility using a gravimetric method, intended to enable researchers to generate precise and reproducible data. A template for data compilation and a workflow visualization are included to guide experimental design and data reporting.

Introduction

This guide aims to bridge this knowledge gap by providing a framework for the systematic evaluation of its solubility.

Qualitative Solubility Assessment

Based on the chemical structure of this compound, which features a polar amine group, two methoxy groups capable of hydrogen bonding, and a chlorinated aromatic ring contributing to its lipophilicity, a general solubility profile can be inferred.

  • Polar Organic Solvents: The compound is expected to exhibit moderate to good solubility in polar organic solvents such as methanol, ethanol, and acetone.[1] The polar functional groups will interact favorably with these solvents.

  • Nonpolar Organic Solvents: Solubility in nonpolar solvents like hexane is expected to be limited due to the compound's overall polarity.

  • Aqueous Solubility: As is common for many organic compounds with significant aromatic character, its solubility in water is anticipated to be poor.[1] The solubility may be influenced by pH, with increased solubility in acidic conditions due to the protonation of the basic amine group to form a more soluble salt.[1][2]

Proposed Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed methodology for determining the solubility of this compound in an organic solvent at a specific temperature. This gravimetric method is straightforward, reliable, and requires standard laboratory equipment.[3][4][5]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvent (e.g., methanol, ethanol, acetone, toluene)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum oven

  • Calibrated thermometer

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. An excess of the solid is necessary to ensure that a saturated solution is formed.

    • Seal the vial to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. The presence of undissolved solid at the end of this period confirms saturation.[3]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume (e.g., 5.0 mL) of the supernatant using a calibrated pipette or syringe.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed (tared) evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered solution and the tared dish.

    • Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize thermal degradation.

    • Continue drying until a constant weight of the solid residue is achieved.[3][5]

    • Allow the dish to cool to room temperature in a desiccator before weighing.

3.3. Data Calculation

  • Mass of the solute: (Weight of dish + dry solute) - (Weight of empty dish)

  • Mass of the solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

  • Solubility ( g/100 g solvent): (Mass of the solute / Mass of the solvent) x 100

Data Presentation Template

The following table structure is recommended for recording and comparing the solubility data of this compound in various organic solvents.

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (g/L)Molar Solubility (mol/L)
Methanol25
Ethanol25
Acetone25
Toluene25
Acetonitrile25
Dichloromethane25
Ethyl Acetate25
Enter other solvents

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the gravimetric determination of solubility.

G Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation A Add excess solute to a known volume of solvent in a vial B Equilibrate in a thermostatic shaker (e.g., 24-48h at constant T) A->B C Allow excess solid to settle B->C D Withdraw a known volume of the supernatant C->D E Filter the sample into a pre-weighed evaporation dish D->E F Weigh the dish with the filtered solution E->F G Evaporate the solvent to dryness (e.g., in a vacuum oven) F->G H Cool in a desiccator and weigh the dish with the dry solute G->H I Calculate the mass of solute and solvent H->I J Determine solubility (e.g., g/100g solvent) I->J

Caption: Experimental workflow for determining the solubility of a solid compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers with a robust framework for its determination. The outlined gravimetric protocol is a fundamental and accessible method for generating the high-quality data necessary for applications in chemical synthesis, process development, and pharmaceutical formulation. The systematic collection and dissemination of such data will be invaluable to the scientific community.

References

A Theoretical and Spectroscopic Deep Dive into 2-Chloro-4,6-dimethoxyaniline: A Whitepaper for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4,6-dimethoxyaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. A comprehensive understanding of its molecular structure, electronic properties, and spectroscopic behavior is crucial for its effective utilization in drug design and the development of novel materials. This technical guide provides an in-depth analysis of this compound, drawing upon theoretical and computational chemistry principles. Due to the limited availability of direct experimental and theoretical studies on this specific molecule, this paper establishes a predictive framework by leveraging data from structurally analogous compounds. This guide covers quantum chemical calculations, detailed spectroscopic analysis (FT-IR, FT-Raman, NMR, UV-Vis), and an exploration of its non-linear optical (NLO) properties, supported by Natural Bond Orbital (NBO), Molecular Electrostatic Potential (MEP), and Frontier Molecular Orbital (HOMO-LUMO) analyses. Methodologies for key theoretical and experimental protocols are detailed to enable researchers to conduct further investigations.

Introduction

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals and functional organic materials. The strategic placement of different functional groups on the aniline scaffold allows for the fine-tuning of their physicochemical and biological properties. This compound, with its chlorine and methoxy substituents, presents an interesting case for theoretical investigation due to the interplay of electron-withdrawing and electron-donating groups. These substitutions are expected to significantly influence the molecule's geometry, electronic structure, and reactivity, making it a candidate for applications in areas such as medicinal chemistry and the design of materials with specific optical properties.

This whitepaper aims to provide a comprehensive theoretical and spectroscopic profile of this compound. By examining data from closely related molecules, we can predict its structural parameters, vibrational modes, electronic transitions, and other key quantum chemical descriptors.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a chlorine atom, two methoxy groups, and an amino group. The IUPAC name for this compound is this compound.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound4-Chloro-2,5-dimethoxyaniline[1][2]2,4-Dimethoxyaniline[3]
Molecular Formula C₈H₁₀ClNO₂[4]C₈H₁₀ClNO₂[1]C₈H₁₁NO₂[3]
Molecular Weight 187.62 g/mol [4]187.62 g/mol [1]153.18 g/mol [3]
CAS Number 82485-84-5[4][5]6358-64-1[1][2]2735-04-8[3]
Melting Point Not available118-120 °C[2]Not available
Boiling Point Not available310.2±37.0 °C (Predicted)[2]Not available
LogP 1.9394[4]1.93 (at 23°C and pH 5-6)[2]1.2[3]
TPSA 44.48 Ų[4]44.5 Ų[1]44.5 Ų[3]
Hydrogen Bond Donors 1[4]1[1]1[3]
Hydrogen Bond Acceptors 3[4]3[1]3[3]
Rotatable Bonds 2[4]2[1]2[3]

Theoretical and Experimental Methodologies

Quantum Chemical Calculations

Theoretical investigations of aniline derivatives are typically performed using Density Functional Theory (DFT) due to its balance of accuracy and computational cost.

Experimental Protocol: Computational Details

  • Software: Gaussian 09 or a similar quantum chemistry software package is commonly used.

  • Method: The B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) is a widely employed method for such calculations.

  • Basis Set: The 6-311++G(d,p) basis set is generally chosen to provide a good description of the electronic structure.

  • Geometry Optimization: The molecular geometry is optimized to find the minimum energy conformation. The absence of imaginary frequencies in the vibrational analysis confirms that a true minimum has been found.

  • Property Calculations: Following optimization, various molecular properties are calculated, including vibrational frequencies, NMR chemical shifts, electronic absorption spectra (using Time-Dependent DFT, TD-DFT), NLO properties, NBO analysis, MEP, and HOMO-LUMO energies.

G Computational Workflow for Theoretical Analysis A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Vibrational Frequency Analysis B->C D Spectroscopic Properties (NMR, UV-Vis) B->D E Electronic Properties (NBO, MEP, HOMO-LUMO) B->E F Non-Linear Optical (NLO) Properties B->F G Data Analysis and Interpretation C->G D->G E->G F->G

Caption: A generalized workflow for the theoretical analysis of organic molecules.

Spectroscopic Analysis

Experimental Protocol: FT-IR and FT-Raman Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for IR measurements, and a spectrometer with a laser source (e.g., Nd:YAG) is used for Raman spectroscopy.

  • Sample Preparation: For FT-IR, the solid sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed directly in the path of the laser.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ for FT-IR and 4000-100 cm⁻¹ for FT-Raman.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) added as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C spectra.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Instrumentation: An absorption spectrum is recorded using a UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 800 nm.

Spectroscopic Characterization (Predicted)

Based on studies of similar aniline derivatives, the following spectroscopic features are predicted for this compound.

Vibrational Analysis (FT-IR and FT-Raman)

The vibrational spectrum of this compound will be characterized by contributions from the aniline core and its substituents.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Notes
N-H Stretching 3500-3300Asymmetric and symmetric stretching of the amino group.
C-H Stretching (Aromatic) 3100-3000Stretching vibrations of the C-H bonds on the benzene ring.
C-H Stretching (Methoxy) 3000-2800Asymmetric and symmetric stretching of the methyl groups.
C=C Stretching (Aromatic) 1650-1450In-plane stretching vibrations of the benzene ring.
N-H Bending 1650-1580Scissoring motion of the amino group.
C-O Stretching (Methoxy) 1300-1200Asymmetric and symmetric stretching of the C-O bonds.
C-N Stretching 1350-1250Stretching vibration of the bond between the ring and the amino group.
C-Cl Stretching 800-600Stretching vibration of the carbon-chlorine bond.
NMR Spectroscopy (¹H and ¹³C)

The predicted NMR spectra will reflect the symmetry and electronic environment of the protons and carbons in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H (NH₂) 3.5 - 4.5Broad SingletChemical shift is solvent dependent.
¹H (Aromatic) 6.0 - 7.0Singlet / DoubletThe two aromatic protons will have distinct chemical shifts.
¹H (OCH₃) 3.7 - 3.9SingletTwo singlets are expected for the two non-equivalent methoxy groups.
¹³C (C-NH₂) 140 - 150-
¹³C (C-O) 150 - 160-Two signals for the two carbons attached to the methoxy groups.
¹³C (C-Cl) 110 - 120-
¹³C (Aromatic CH) 90 - 110-Two signals for the two aromatic CH carbons.
¹³C (OCH₃) 55 - 60-Two signals for the two methoxy carbons.
UV-Vis Spectroscopy

The electronic absorption spectrum is predicted to show characteristic π → π* transitions of the substituted benzene ring. The presence of the amino and methoxy groups (auxochromes) and the chloro group will cause a bathochromic shift (red shift) compared to unsubstituted benzene. The predicted λ_max is expected in the range of 280-320 nm.

Quantum Chemical Insights

Non-Linear Optical (NLO) Properties

Organic molecules with significant intramolecular charge transfer are known to exhibit NLO properties. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (chloro) groups suggests that this compound may possess NLO activity. Theoretical calculations of the first hyperpolarizability (β) would be necessary to quantify this property. A higher value of β indicates a stronger NLO response.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular charge transfer and hyperconjugative interactions. For this compound, significant interactions are expected between the lone pairs of the nitrogen and oxygen atoms and the π* orbitals of the benzene ring. These interactions contribute to the stability of the molecule.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting the reactive sites of a molecule. For this compound, the most negative potential (red regions) is expected to be located around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amino group will exhibit positive potential (blue regions), making them susceptible to nucleophilic attack.

G Conceptual MEP Surface of this compound cluster_0 Molecule Aniline Ring Aniline Ring NH2 NH₂ (Negative Potential) Aniline Ring->NH2 OCH3_1 OCH₃ (Negative Potential) Aniline Ring->OCH3_1 OCH3_2 OCH₃ (Negative Potential) Aniline Ring->OCH3_2 Cl Cl (Slightly Negative Potential) Aniline Ring->Cl H_NH2 H of NH₂ (Positive Potential) NH2->H_NH2

Caption: A conceptual representation of the Molecular Electrostatic Potential (MEP) surface.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For this compound, the HOMO is expected to be localized on the aniline ring and the amino and methoxy groups, while the LUMO is likely to be distributed over the entire molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability.

Table 4: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value/LocationSignificance
HOMO Energy Relatively highIndicates good electron-donating ability.
LUMO Energy Relatively lowIndicates good electron-accepting ability.
HOMO-LUMO Gap (ΔE) ModerateSuggests moderate chemical reactivity and potential for charge transfer.
HOMO Localization Aniline ring, NH₂, OCH₃ groupsThese are the primary sites for electrophilic attack.
LUMO Localization Delocalized over the moleculeIndicates potential sites for nucleophilic attack.

Applications in Drug Development

Aniline derivatives are prevalent in many approved drugs. The theoretical and spectroscopic data of this compound can be instrumental in its evaluation as a potential drug scaffold or intermediate.

G Role of Theoretical Studies in Drug Discovery A Target Identification and Validation B Lead Compound Identification (e.g., this compound) A->B C Theoretical & Spectroscopic Characterization B->C D Lead Optimization (Structure-Activity Relationship) C->D D->B Iterative Design E Preclinical Development D->E F Clinical Trials E->F

References

An In-depth Technical Guide to Electrophilic Substitution on 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of electrophilic aromatic substitution reactions on 2-Chloro-4,6-dimethoxyaniline. Due to its polysubstituted nature, this aniline derivative presents a unique case for studying regioselectivity in electrophilic aromatic substitution. This document outlines the directing effects of the chloro, methoxy, and amino substituents, predicts the regiochemical outcomes of common electrophilic substitution reactions, and provides representative experimental protocols. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis and derivatization of substituted anilines for applications in drug discovery and materials science.

Introduction to Electrophilic Aromatic Substitution on Substituted Anilines

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions in organic chemistry, enabling the functionalization of aromatic rings.[1] In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring.[1] The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the ring.[2]

Aniline and its derivatives are highly activated substrates for EAS due to the strong electron-donating nature of the amino group.[3] The amino group directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate arenium ion.[3] However, the high reactivity of anilines can sometimes lead to challenges such as polysubstitution and oxidation.[3]

Analysis of Substituent Effects in this compound

The reactivity and regioselectivity of electrophilic substitution on this compound are governed by the interplay of the electronic and steric effects of its three substituents:

  • Amino Group (-NH₂): This is a powerful activating group and an ortho, para-director due to its strong +R (resonance) effect.[3] It donates electron density to the aromatic ring, significantly increasing its nucleophilicity.[3]

  • Methoxy Groups (-OCH₃): These are also activating groups and ortho, para-directors, operating through a +R effect. While less activating than the amino group, they still contribute to the high electron density of the ring.

  • Chloro Group (-Cl): This is a deactivating group due to its -I (inductive) effect, but it is an ortho, para-director because of its +R effect.

The overall activation of the ring is dominated by the powerful amino and methoxy groups. The directing effects of these groups will determine the position of electrophilic attack.

Predicted Regioselectivity

The available positions for electrophilic substitution on this compound are C3 and C5.

  • Position C5: This position is para to the strongly activating amino group and ortho to a methoxy group. The directing effects of both the amino and the C6-methoxy group converge at this position.

  • Position C3: This position is ortho to the other methoxy group and the chloro group.

Considering the hierarchy of activating and directing effects (NH₂ > OCH₃ > Cl), the substitution is overwhelmingly predicted to occur at the C5 position . The powerful para-directing effect of the amino group is the determining factor.

Predicted Outcomes of Common Electrophilic Substitution Reactions

ReactionElectrophileReagentsPredicted Major Product
Halogenation Br⁺Br₂ in CH₃COOH5-Bromo-2-chloro-4,6-dimethoxyaniline
Nitration NO₂⁺HNO₃/H₂SO₄ (with protection)5-Nitro-2-chloro-4,6-dimethoxyaniline
Sulfonation SO₃Fuming H₂SO₄5-Amino-4-chloro-2,6-dimethoxybenzenesulfonic acid
Friedel-Crafts Acylation RCO⁺RCOCl/AlCl₃ (with protection)5-Acyl-2-chloro-4,6-dimethoxyaniline

Note: Direct nitration and Friedel-Crafts reactions on anilines can be problematic due to the basicity of the amino group, which can lead to side reactions or deactivation of the ring.[3] Protection of the amino group as an acetanilide is often necessary to achieve the desired substitution.[2]

Representative Experimental Protocols

The following are general, representative protocols that can be adapted for the electrophilic substitution on this compound. Note: These protocols are based on reactions with other substituted anilines and may require optimization for the specific substrate.

Protection of the Amino Group (Acetylation)

Rationale: To prevent side reactions and control the reactivity of the aniline, the amino group is often protected as an acetanilide.

Protocol:

  • Dissolve this compound in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Gently heat the mixture under reflux for a short period.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated N-(2-Chloro-4,6-dimethoxyphenyl)acetamide by filtration, wash with water, and dry.

Halogenation (Bromination) of the Protected Aniline

Protocol:

  • Dissolve the N-(2-Chloro-4,6-dimethoxyphenyl)acetamide in glacial acetic acid.

  • To this solution, add a solution of bromine in glacial acetic acid dropwise with stirring at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • The acetyl protecting group can be removed by acid or base hydrolysis to yield the halogenated aniline.

Nitration of the Protected Aniline

Protocol:

  • Add N-(2-Chloro-4,6-dimethoxyphenyl)acetamide to a mixture of concentrated sulfuric acid and glacial acetic acid, keeping the temperature low with an ice bath.

  • Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise while maintaining a low temperature and stirring.

  • After the addition is complete, allow the reaction to proceed at a controlled temperature until completion (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated nitro product by filtration, wash thoroughly with cold water, and dry.

  • Hydrolyze the acetyl group to obtain the nitrated aniline.

Sulfonation

Protocol:

  • Carefully add this compound to fuming sulfuric acid at a low temperature.

  • Heat the mixture at a moderate temperature for several hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The resulting sulfonic acid may precipitate or remain in solution. Neutralize with a base (e.g., calcium carbonate) to facilitate isolation if necessary.

  • Isolate the product, which exists as a zwitterion (sulfanilic acid derivative).

Friedel-Crafts Acylation of the Protected Aniline

Protocol:

  • Suspend N-(2-Chloro-4,6-dimethoxyphenyl)acetamide and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., carbon disulfide or nitrobenzene).

  • Add the acyl chloride dropwise with stirring at a controlled temperature.

  • After the addition, heat the mixture gently to complete the reaction.

  • Cool the reaction mixture and carefully hydrolyze the complex by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash it, dry it, and remove the solvent to obtain the acylated product.

  • Remove the protecting group via hydrolysis.

Visualizations

G cluster_0 Directing Effects on this compound Molecule This compound NH2 -NH2 (Strong Activator, o,p-director) Molecule->NH2 OCH3_4 -OCH3 at C4 (Activator, o,p-director) Molecule->OCH3_4 OCH3_6 -OCH3 at C6 (Activator, o,p-director) Molecule->OCH3_6 Cl -Cl at C2 (Deactivator, o,p-director) Molecule->Cl C5 C5 Position (Most Activated) NH2->C5 para C3 C3 Position (Less Activated) OCH3_4->C3 ortho OCH3_6->C5 ortho Cl->C3 ortho

Caption: Directing effects of substituents on this compound.

G Reactant This compound AreniumIon Resonance-Stabilized Arenium Ion Reactant->AreniumIon + E+ Electrophile Electrophile (E+) Electrophile->AreniumIon Product 5-Substituted Product AreniumIon->Product - H+

Caption: General mechanism for electrophilic substitution.

G Start Start: This compound Protection Protection of Amino Group (e.g., Acetylation) Start->Protection Reaction Electrophilic Substitution (e.g., Halogenation, Nitration) Protection->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Purification1 Purification of Protected Product (Crystallization, Chromatography) Workup->Purification1 Deprotection Deprotection of Amino Group (Hydrolysis) Purification1->Deprotection Purification2 Final Product Purification Deprotection->Purification2 End Final Product Purification2->End

Caption: Typical experimental workflow for electrophilic substitution on an aniline.

References

An In-depth Technical Guide on the Reactivity Profile of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Published experimental data on the reactivity of 2-Chloro-4,6-dimethoxyaniline is limited. This guide provides available physicochemical data and a predicted reactivity profile based on established principles of organic chemistry and the known behavior of analogous structures. The experimental protocols and reaction data provided are for illustrative purposes based on related compounds and may require optimization for this compound.

Physicochemical Properties

This compound is a substituted aniline with the molecular formula C₈H₁₀ClNO₂.[1] Its structure features an aniline core with a chlorine atom at the 2-position and two methoxy groups at the 4- and 6-positions. These substituents significantly influence the molecule's physical and chemical properties.

PropertyValueSource
CAS Number 82485-84-5[1]
Molecular Formula C₈H₁₀ClNO₂[1]
Molecular Weight 187.62 g/mol [1]
Purity ≥98%[1]
Storage 4°C, protect from light[1]
SMILES COC1=CC(=C(C(=C1)OC)N)Cl[1]

Spectroscopic Profile

Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 6.1-6.3sAromatic H
~ 5.9-6.1sAromatic H
~ 3.8-4.0br sNH₂
~ 3.8sOCH₃
~ 3.7sOCH₃

Predicted ¹³C NMR Spectral Data (CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~ 155-158C-OCH₃
~ 152-155C-OCH₃
~ 138-141C-NH₂
~ 105-108C-Cl
~ 90-93Aromatic CH
~ 88-91Aromatic CH
~ 55-57OCH₃
~ 54-56OCH₃

Predicted Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Vibration Mode
3450-3300N-H stretch (asymmetric and symmetric)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (methyl)
1620-1580N-H bend and C=C stretch (aromatic)
1250-1200C-O stretch (asymmetric aryl ether)
1050-1000C-O stretch (symmetric aryl ether)
850-750C-Cl stretch

Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 187, with a characteristic [M+2]⁺ isotope peak at m/z 189 in an approximate 3:1 ratio, indicative of the presence of a single chlorine atom.

Reactivity Profile

The reactivity of this compound is governed by the interplay of its three functional groups: the nucleophilic amino group, the electron-donating methoxy groups, and the electron-withdrawing but ortho-, para-directing chloro group.

Reactions of the Amino Group

N-Acylation: The amino group is expected to readily undergo acylation with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing amide-containing target molecules.

Diazotization and Subsequent Reactions: As a primary aromatic amine, this compound can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This versatile intermediate can then be subjected to a variety of transformations:

  • Sandmeyer Reaction: The diazonium group can be replaced by a halide (Cl, Br) or a cyanide group using the corresponding copper(I) salt. This provides a route to introduce a wider range of substituents onto the aromatic ring.

  • Azo Coupling: The diazonium salt can react with electron-rich aromatic compounds, such as phenols or other anilines, to form azo dyes. The extended conjugation in these dyes results in intense colors.

Electrophilic Aromatic Substitution

The aniline and methoxy groups are strong activating groups and are ortho-, para-directing for electrophilic aromatic substitution. The chloro group is a deactivating group but is also ortho-, para-directing. The positions open for substitution are C3 and C5. Given the strong activating effect of the two methoxy groups and the amino group, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed under mild conditions. The regioselectivity will be influenced by the steric hindrance from the existing substituents.

Electrophilic_Substitution Reactant This compound Intermediate Arenium Ion Intermediate (Resonance Stabilized) Reactant->Intermediate Attack by aromatic ring Electrophile Electrophile (E+) Electrophile->Intermediate Product Substituted Product Intermediate->Product -H+

Caption: General pathway for electrophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the aromatic ring can participate in palladium-catalyzed cross-coupling reactions, although chloroarenes are generally less reactive than the corresponding bromo- or iodoarenes.

  • Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, replacing the chlorine atom.

  • Buchwald-Hartwig Amination: Coupling with a primary or secondary amine under palladium catalysis would result in the formation of a di- or tri-substituted aniline derivative.

Cross_Coupling_Workflow cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Reactant_S This compound Pd_Catalyst_S Pd Catalyst + Base Reactant_S->Pd_Catalyst_S Boronic_Acid R-B(OH)₂ Boronic_Acid->Pd_Catalyst_S Product_S 2-R-4,6-dimethoxyaniline Pd_Catalyst_S->Product_S Reactant_B This compound Pd_Catalyst_B Pd Catalyst + Base Reactant_B->Pd_Catalyst_B Amine R'R''NH Amine->Pd_Catalyst_B Product_B 2-(R'R''N)-4,6-dimethoxyaniline Pd_Catalyst_B->Product_B

Caption: General workflows for cross-coupling reactions.

Experimental Protocols (Illustrative Examples)

The following protocols are adapted from procedures for structurally related anilines and should be considered as starting points for the development of reactions with this compound.

General Procedure for N-Acetylation
  • Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base (1.1 - 1.5 eq), such as triethylamine or pyridine, to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

General Procedure for Diazotization and Azo Coupling
  • Dissolve this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.0 eq) in cold water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

  • In a separate vessel, dissolve the coupling component (e.g., a phenol or another aniline, 1.0 eq) in an aqueous basic or acidic solution, respectively, and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • Continue stirring at low temperature for 30-60 minutes, during which the azo dye should precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Conclusion

This compound possesses a rich, albeit largely unexplored, reactivity profile. The interplay between the amino, chloro, and dimethoxy substituents allows for a range of transformations, making it a potentially valuable building block in organic synthesis. The predictable reactivity patterns based on fundamental organic chemistry principles provide a solid foundation for its application in the synthesis of more complex molecules, including pharmaceuticals and materials. Further experimental investigation is warranted to fully elucidate the specific reaction conditions, yields, and scope of reactions for this compound.

References

The Role of 2-Chloro-4,6-dimethoxyaniline in the Synthesis of Biologically Active Molecules: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the potential biological activity of 2-Chloro-4,6-dimethoxyaniline. Extensive investigation of available scientific literature indicates that this compound is not primarily studied for its own direct biological effects. Instead, its significance lies in its role as a versatile chemical intermediate for the synthesis of more complex heterocyclic compounds that exhibit a range of biological activities.

This document will, therefore, focus on the utility of substituted anilines, such as this compound, as precursors in the development of potentially therapeutic agents. To provide a concrete and detailed illustration, we will use the synthesis and anti-inflammatory evaluation of a closely related class of compounds, 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, as a representative example. The synthetic logic and experimental protocols are highly relevant to how this compound could be utilized in a drug discovery context.

This compound as a Synthetic Building Block

This compound belongs to a class of substituted anilines that are valuable starting materials in organic synthesis. The presence of the amino group, the chlorine atom, and the methoxy groups on the aniline ring provides multiple reactive sites for constructing more elaborate molecular architectures. Specifically, the amino group is a key nucleophile used to form new carbon-nitrogen bonds, a fundamental step in the synthesis of many nitrogen-containing heterocyclic compounds.

Heterocyclic compounds, such as quinazolines and pyrimidines, are of significant interest in medicinal chemistry due to their wide range of demonstrated biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The synthesis of these scaffolds often involves the condensation of an aniline derivative with another cyclic or acyclic precursor.

Representative Synthesis: 2-Chloro-4-(aryl amino)-6,7-dimethoxy Quinazoline Derivatives

To illustrate the synthetic utility of chloro-dimethoxy-aniline derivatives, we present a detailed overview of the synthesis and biological evaluation of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives, which have been investigated for their anti-inflammatory activity.

Synthetic Workflow

The synthesis of these quinazoline derivatives is a multi-step process that begins with a substituted dimethoxy quinazolin-dione. This is converted to a dichloro-quinazoline intermediate, which then undergoes a nucleophilic substitution reaction with various aniline derivatives to yield the final products.

G A 6,7-dimethoxy quinazolin-2,4-dione B 2,4-dichloro-6,7-dimethoxy quinazoline (Intermediate) A->B POCl3, N,N-dimethylaniline, Reflux E Reflux in Isopropanol B->E C Aniline Derivatives C->E D 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline (Final Products) E->D

Figure 1: Synthetic workflow for 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazolines.
Experimental Protocols

The following are detailed experimental protocols for the synthesis of the intermediate and final quinazoline derivatives.

Protocol 1: Synthesis of 2,4-dichloro-6,7-dimethoxy quinazoline (Intermediate)

  • A mixture of 6,7-dimethoxy quinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl3, 6 mL) is prepared.

  • N,N-dimethylaniline (0.6 mL) is added to the mixture.

  • The reaction mixture is refluxed for 5 hours.

  • After cooling to room temperature, the mixture is poured into ice-cold water with stirring.

  • The resulting precipitate is filtered and washed with distilled water to yield the intermediate, 2,4-dichloro-6,7-dimethoxy quinazoline.

Protocol 2: General Procedure for Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives (Final Products)

  • 2,4-dichloro-6,7-dimethoxy quinazoline (4 mmol) is dissolved in isopropanol (5 ml).

  • A selected aniline derivative (4 mmol) is added to the solution.

  • The mixture is refluxed for 6 hours.

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the product is isolated and purified.

Biological Activity: In Vitro Anti-inflammatory Evaluation

The synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives were evaluated for their in vitro anti-inflammatory activity using the protein denaturation method, with Diclofenac sodium as the standard drug.

Experimental Protocol: Protein Denaturation Assay
  • A reaction mixture (5 ml) is prepared containing 0.2 ml of egg albumin, 2.8 ml of phosphate-buffered saline (PBS, pH 6.4), and 2 ml of varying concentrations of the test compounds.

  • A control solution is prepared with distilled water or DMSO instead of the test compound.

  • The mixtures are incubated at 37°C for 15 minutes.

  • The mixtures are then heated at 70°C for 5 minutes.

  • After cooling, the absorbance is measured at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (Abs_control - Abs_sample) / Abs_control

Quantitative Data

The anti-inflammatory activity of the synthesized compounds is summarized in the table below. The IC50 value represents the concentration of the compound required to inhibit 50% of protein denaturation.

CompoundSubstituent on Aryl Amino Group% Inhibition at 10 µg/mlIC50 (µg/ml)
1 4-methyl70.144.341
2 2-methyl76.283.250
3 2-methyl-4-nitro79.352.569
4 2,3-dimethyl85.121.772
Diclofenac Sodium (Standard)90.580.985

Structure-Activity Relationship and Potential Signaling Pathways

The data suggests that the nature of the substituent on the aryl amino group at the 4-position of the quinazoline ring influences the anti-inflammatory activity. An increase in the bulkiness of the substituent on the phenyl ring appears to contribute to higher anti-inflammatory activity, with the 2,3-dimethyl substituted derivative (Compound 4) showing the highest activity among the tested compounds.

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway. While the specific mechanism for these quinazoline derivatives was not elucidated in the cited study, it is plausible that they may act as COX inhibitors.

G A Inflammatory Stimuli B Arachidonic Acid A->B C COX Enzymes (COX-1, COX-2) B->C D Prostaglandins C->D E Inflammation D->E F Quinazoline Derivatives (Potential Inhibitors) F->C Inhibition

Figure 2: Potential mechanism of action via inhibition of the COX pathway.

Conclusion

While this compound itself does not have well-documented biological activity, it serves as a valuable precursor for the synthesis of heterocyclic compounds with therapeutic potential. The representative example of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives demonstrates how such anilines can be incorporated into a quinazoline scaffold to generate molecules with significant anti-inflammatory properties. Further exploration of derivatives synthesized from this compound could lead to the discovery of novel drug candidates for a variety of diseases. This technical guide provides a framework for understanding the synthetic utility and potential biological relevance of this and related substituted anilines in the field of drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Chloro-4,6-dimethoxyaniline, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is based on the direct electrophilic chlorination of 4,6-dimethoxyaniline. This application note includes a comprehensive experimental procedure, a summary of expected quantitative data, and a visual representation of the synthetic workflow. The provided information is intended to guide researchers in the efficient and safe laboratory-scale preparation of this target molecule.

Introduction

This compound serves as a key building block in medicinal chemistry and drug discovery. The presence of the chloro and dimethoxy functional groups on the aniline scaffold allows for diverse downstream modifications, making it an attractive starting material for the synthesis of biologically active molecules. The protocol outlined herein describes a straightforward and efficient method for the preparation of this compound via the chlorination of 4,6-dimethoxyaniline using N-chlorosuccinimide (NCS) as the chlorinating agent. This method is advantageous due to the mild reaction conditions and the ease of handling of NCS compared to other chlorinating agents like chlorine gas or sulfuryl chloride.

Data Presentation

A representative summary of the quantitative data expected from the synthesis is presented in Table 1. The data is based on typical yields and purities achieved for similar electrophilic aromatic substitution reactions.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueMethod of Analysis
Starting Material4,6-Dimethoxyaniline-
Chlorinating AgentN-Chlorosuccinimide (NCS)-
ProductThis compound-
Molecular FormulaC₈H₁₀ClNO₂Mass Spectrometry
Molecular Weight187.62 g/mol Mass Spectrometry
Theoretical Yield-Calculation
Actual Yield (Typical)85-95%Gravimetric
Purity>98%HPLC, NMR
Melting PointTo be determinedMelting Point Apparatus
AppearanceOff-white to pale brown solidVisual Inspection

Experimental Protocol

Materials:

  • 4,6-Dimethoxyaniline

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (if necessary)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4,6-dimethoxyaniline (1.0 equivalent) in anhydrous acetonitrile (10 mL per gram of aniline).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of NCS: To the cooled solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and determine its melting point.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start_Aniline 4,6-Dimethoxyaniline Reaction_Step Chlorination in Acetonitrile (0-5 °C) Start_Aniline->Reaction_Step Start_NCS N-Chlorosuccinimide Start_NCS->Reaction_Step Workup_Quench Quench with NaHCO₃ Reaction_Step->Workup_Quench Reaction Mixture Workup_Extract Extract with CH₂Cl₂ Workup_Quench->Workup_Extract Workup_Wash Wash with Brine Workup_Extract->Workup_Wash Workup_Dry Dry over Na₂SO₄ Workup_Wash->Workup_Dry Workup_Concentrate Concentrate Workup_Dry->Workup_Concentrate Purification Column Chromatography (if necessary) Workup_Concentrate->Purification Crude Product Product This compound Workup_Concentrate->Product Sufficiently Pure Purification->Product Purified Product

Caption: Synthetic workflow for this compound.

Application Notes and Protocols: 2-Chloro-4,6-dimethoxyaniline as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,6-dimethoxyaniline is a valuable and versatile building block in modern organic synthesis. Its trifunctional nature, featuring a reactive chloro group, a nucleophilic amino group, and electron-donating methoxy substituents, makes it an ideal starting material for the construction of a wide array of complex organic molecules. This substituted aniline is particularly prominent in the synthesis of heterocyclic compounds, which form the backbone of many pharmaceutical agents and biologically active molecules. The presence of the chloro substituent allows for facile carbon-carbon and carbon-nitrogen bond formation through various palladium-catalyzed cross-coupling reactions, while the amino group provides a handle for further functionalization, such as amidation and cyclization reactions. The methoxy groups, in turn, influence the electronic properties and reactivity of the aromatic ring.

These application notes provide a comprehensive overview of the utility of this compound in key organic transformations, with a focus on Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate its use in research and development.

Key Applications in Organic Synthesis

This compound serves as a pivotal precursor in the synthesis of diverse molecular scaffolds, including:

  • Substituted Anilines and Biaryls: The chloro group can be readily displaced in palladium-catalyzed cross-coupling reactions to introduce a variety of aryl, heteroaryl, or alkyl substituents, leading to the formation of highly functionalized anilines and biaryl compounds.

  • Heterocyclic Compounds: This building block is instrumental in the synthesis of various nitrogen-containing heterocycles, such as quinazolines, benzodiazepines, and other pharmacologically relevant scaffolds. These heterocycles are often investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anticancer drugs.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, and this compound is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a wide range of substituents at the 2-position.

General Reaction Scheme:

Suzuki_Coupling start This compound catalyst Pd Catalyst, Base start->catalyst boronic_acid R-B(OH)2 boronic_acid->catalyst product 2-R-4,6-dimethoxyaniline catalyst->product

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a generalized method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

  • Degassed water

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) and degassed water (0.5 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4,6-dimethoxyaniline.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O90885
24-Methylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/H₂O100692
33-Methoxyphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1001288
42-Thiopheneboronic acidPd(PPh₃)₄ (4)Na₂CO₃DME/H₂O851078

Note: The data in this table is representative and based on typical yields for Suzuki-Miyaura couplings of similar chloroaniline substrates. Actual yields may vary depending on the specific reactants and conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is highly effective for coupling aryl halides with a wide variety of primary and secondary amines. In the context of this compound, this reaction can be used to introduce a substituted amino group at the 2-position.

General Reaction Scheme:

Buchwald_Hartwig start This compound catalyst Pd Catalyst, Ligand, Base start->catalyst amine R¹R²NH amine->catalyst product N-substituted-2-amino-4,6-dimethoxyaniline catalyst->product

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a generalized method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5 - 2.0 equivalents)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., XPhos, 0.02 mmol) to a dry Schlenk tube.

  • Add the base (e.g., NaOt-Bu, 1.5 mmol), this compound (1.0 mmol), and the amine (1.2 mmol).

  • Add the anhydrous solvent (e.g., toluene, 5 mL).

  • Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 80-110 °C.

  • Stir the reaction mixture for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)XPhos (2)NaOt-BuToluene1001295
2AnilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane1101889
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801691
4n-ButylaminePd(OAc)₂ (2)cataCXium A (4)K₂CO₃t-BuOH1002485

Note: This data is representative and based on typical yields for Buchwald-Hartwig aminations of similar chloroaniline substrates. Actual yields may vary depending on the specific reactants and conditions.

Synthesis of Bioactive Molecules: Kinase Inhibitors

Substituted anilines and heterocyclic compounds derived from this compound are of significant interest in drug discovery, particularly in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in many diseases, including cancer.

Illustrative Signaling Pathway: Generic Kinase Cascade

Many kinase inhibitors target specific pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

Kinase_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival TranscriptionFactors->CellProliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->RAF

Caption: A generic kinase signaling pathway targeted by inhibitors.

The synthesis of kinase inhibitors often involves a multi-step process where building blocks like this compound are elaborated through a series of reactions to generate the final active pharmaceutical ingredient (API).

Experimental Workflow: From Building Block to Bioactive Molecule

Drug_Discovery_Workflow BuildingBlock This compound CrossCoupling Palladium-Catalyzed Cross-Coupling BuildingBlock->CrossCoupling Intermediate Functionalized Aniline CrossCoupling->Intermediate Cyclization Heterocycle Formation Intermediate->Cyclization Heterocycle Core Scaffold Cyclization->Heterocycle FurtherFunc Further Functionalization Heterocycle->FurtherFunc LeadCompound Lead Compound FurtherFunc->LeadCompound BioAssay Biological Screening (e.g., Kinase Assays) LeadCompound->BioAssay

Caption: A typical workflow for drug discovery.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly those with potential biological activity. Its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination allows for the efficient construction of diverse molecular architectures. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in their research and drug discovery programs.

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive heterocyclic compounds utilizing 2-Chloro-4,6-dimethoxyaniline as a key starting material. The following sections detail the synthesis of quinazolines and quinolines, classes of compounds known for their wide range of pharmacological activities, including anti-inflammatory and anticancer properties.

Application Note 1: Synthesis of Bioactive Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities. Derivatives of 6,7-dimethoxyquinazoline, structurally analogous to the potential derivatives of this compound, have shown significant anti-inflammatory and anticancer effects.[1]

A plausible route to bioactive quinazolines from this compound involves an initial cyclization to form a quinazolinone core, followed by chlorination and subsequent nucleophilic substitution with various anilines to generate a library of potentially bioactive compounds.

Proposed Synthetic Pathway for Quinazoline Derivatives

G A This compound C 7-Chloro-5,7-dimethoxyquinazolin-4(3H)-one A->C Cyclization B Formamide (or other C1 source) B->C E 2,4-Dichloro-5,7-dimethoxyquinazoline C->E Chlorination D POCl3, N,N-dimethylaniline D->E G Bioactive 2-Chloro-4-(arylamino)-5,7-dimethoxyquinazoline Derivatives E->G Nucleophilic Substitution F Substituted Aniline, Isopropanol F->G

Caption: Proposed synthesis of bioactive quinazoline derivatives.

Experimental Protocol: Synthesis of 2-Chloro-4-(aryl amino)-6,7-dimethoxyquinazoline Derivatives

This protocol is adapted from a known procedure for the synthesis of analogous 6,7-dimethoxyquinazoline derivatives, which have demonstrated anti-inflammatory activity.

Step 1: Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline

  • A mixture of 6,7-dimethoxyquinazolin-2,4-dione (2.0 g) and phosphorous oxychloride (POCl3, 6 mL) is refluxed in the presence of N,N-dimethylaniline (0.6 mL) for 5 hours.

  • The reaction mixture is allowed to cool to room temperature and then carefully poured into ice-cold water with stirring.

  • The resulting precipitate is collected by filtration and washed with distilled water to yield the intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.

Step 2: Synthesis of 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives

  • 2,4-dichloro-6,7-dimethoxyquinazoline (4 mmol) is refluxed with a substituted aniline derivative (4 mmol) in isopropanol (5 mL) for 6 hours.

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with cold isopropanol and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data: Anti-inflammatory Activity of Quinazoline Derivatives

The following table summarizes the in vitro anti-inflammatory activity of synthesized 2-chloro-4-(aryl amino)-6,7-dimethoxyquinazoline derivatives, determined by the protein denaturation method using egg albumin.

Compound IDSubstituent on Aryl Amine% Inhibition at 100 µg/mLIC50 (µg/mL)
1 4-Methyl78.242.651
2 4-Methoxy75.883.117
3 4-Chloro81.172.113
4 4-Nitro86.471.772
Diclofenac Sodium Standard Drug91.761.294

Application Note 2: Synthesis of Bioactive Quinoline Derivatives

The quinoline scaffold is a core structure in many natural products and synthetic drugs with a wide array of biological activities, including anticancer properties.[2][3] The Combes synthesis provides a classic and effective method for the preparation of quinolines from anilines and β-diketones. This approach can be adapted for the synthesis of novel 4,6-dimethoxy-substituted quinolines from this compound.

Proposed Synthetic Pathway for Quinoline Derivatives (Combes Synthesis)

G A This compound C Intermediate Enamine A->C Condensation B β-Diketone (e.g., Acetylacetone) B->C E Bioactive 8-Chloro-4,6-dimethoxy-2-methylquinoline Derivative C->E Cyclization & Dehydration D Acid Catalyst (e.g., H2SO4) D->E

Caption: Proposed Combes synthesis of bioactive quinolines.

Experimental Protocol: Representative Combes Synthesis of a Substituted Quinoline

This is a general protocol for the Combes synthesis, which can be optimized for this compound and various β-diketones.

  • To a stirred solution of this compound (1 equivalent) in a suitable solvent (e.g., ethanol or toluene), add the β-diketone (1.1 equivalents).

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature and neutralize it carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted quinoline.

Quantitative Data: Anticancer Activity of Dimethoxyquinoline Derivatives

The following table presents the anticancer activity of some 4-alkoxy-6,7-dimethoxyquinoline derivatives against various cancer cell lines, highlighting the potential of this scaffold.[2]

Compound IDR Group (at position 4)Cancer Cell LineGI50 (µM)
14e -O(CH2)2CH3LOX IMVI (Melanoma)0.116
14f -O(CH2)3CH3LOX IMVI (Melanoma)0.126
14g -O(CH2)4CH3LOX IMVI (Melanoma)0.134
14h -O(CH2)5CH3LOX IMVI (Melanoma)0.132
14m -O(CH2)2PhColon Cancer (Average)0.875
14m -O(CH2)2PhLeukemia (Average)0.904
14m -O(CH2)2PhMelanoma (Average)0.926

Application Note 3: Direct Synthesis of a Bioactive Triazolopyridin-4-amine Derivative

A United States Patent describes the use of this compound in the synthesis of fused pyridine derivatives, which are indicated for the treatment of psychiatric and neurological disorders. This serves as a direct example of the application of this aniline in the creation of complex, bioactive heterocyclic systems.

Synthetic Pathway from Patent Literature

G A 4-Chloro-6-methyl-1-(1-propylbutyl)-1H-1,2,3-triazolo[4,5-c]pyridine C N-(2-Chloro-4,6-dimethoxyphenyl)-6-methyl-1-(1-propylbutyl)-1H-1,2,3-triazolo[4,5-c]pyridin-4-amine A->C Nucleophilic Aromatic Substitution B This compound B->C

Caption: Synthesis of a triazolopyridin-4-amine derivative.

Experimental Protocol Summary

The synthesis involves the reaction of a chlorinated triazolopyridine precursor with this compound. While specific conditions are not detailed for this exact reaction in the provided text, it is described as being similar to other nucleophilic aromatic substitution reactions in the patent, which typically involve heating the reactants in a suitable solvent, often in the presence of a base. The product is an off-white solid with a melting point of 168–169°C. This example underscores the utility of this compound as a nucleophile in the synthesis of complex, biologically active molecules.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of biologically active molecules and functional materials.

These application notes provide a detailed guide for performing Suzuki coupling reactions with 2-Chloro-4,6-dimethoxyaniline. This substrate is a valuable building block, incorporating an electron-rich aniline moiety that can be further functionalized. The protocols and data presented herein are based on established methodologies for analogous chloro-substituted anilines and related heterocyclic compounds, offering a robust starting point for the synthesis of novel 2-aryl-4,6-dimethoxyaniline derivatives.

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl chloride to the Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and reaction efficiency.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids under typical reaction conditions. These values are derived from reactions with structurally similar substrates and serve as a benchmark for what can be anticipated.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (4:1:1)901288-98
34-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O (4:1)1001675-85
43-Aminophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1001670-80
52-Thiopheneboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1101865-75

Experimental Protocols

This section provides a detailed, generalized methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, with 10-25% water or ethanol/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, reflux condenser)

  • Magnetic stirrer and heating mantle/oil bath

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, anhydrous magnesium sulfate, silica gel)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-aryl-4,6-dimethoxyaniline.

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Suzuki coupling reaction.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide This compound Reaction_Vessel Reaction Setup (Inert Atmosphere) Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Vessel Catalyst Pd Catalyst Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Solvent Solvent Solvent->Reaction_Vessel Heating Heating & Stirring Reaction_Vessel->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Purification (Chromatography) Workup->Purification Product 2-Aryl-4,6-dimethoxyaniline Purification->Product

Caption: General workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetalation Ar-Pd(II)L₂-Ar' pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Reductive Elimination product Ar-Ar' pd2_transmetalation->product aryl_halide Ar-X (this compound) boronic_acid Ar'-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1] This powerful transformation has revolutionized the synthesis of arylamines, which are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 2-Chloro-4,6-dimethoxyaniline with various aryl halides. This compound presents a unique challenge due to its electron-rich nature and potential for steric hindrance, which can influence reaction kinetics and product yields. The protocols outlined herein are designed to provide a robust starting point for researchers working with this and structurally related anilines.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include the oxidative addition of the aryl halide to the palladium(0) complex, coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the desired N-arylated product and regenerate the active palladium(0) catalyst.[3] The choice of ligand is critical in facilitating these steps, particularly for challenging substrates.[3]

Optimized Reaction Conditions

The successful amination of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Given the electron-rich and sterically demanding nature of the substrate, ligands with high steric bulk and electron-donating properties are often preferred to promote efficient oxidative addition and reductive elimination.

Table 1: Recommended Reagents and Conditions for the Buchwald-Hartwig Amination of this compound

ParameterRecommendedAlternativesRationale for Recommendation
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ can also be used but requires in situ reduction.
Ligand XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)RuPhos, BrettPhos, Josiphos-type ligandsBulky biaryl phosphine ligands like XPhos are highly effective for coupling electron-rich and sterically hindered substrates.[4]
Base NaOt-Bu (Sodium tert-butoxide)K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the aniline. NaOt-Bu is a standard choice for this purpose.
Solvent TolueneDioxane, THFToluene is a common solvent for Buchwald-Hartwig reactions, offering good solubility for many substrates and reagents at elevated temperatures.
Temperature 80-110 °C-Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides.
Reaction Time 12-24 hours-Reaction progress should be monitored by TLC or GC-MS to determine the optimal reaction time.
Catalyst Loading 1-5 mol %-Lower catalyst loadings are desirable for process efficiency, but higher loadings may be needed for challenging couplings.
Ligand-to-Palladium Ratio 1.5:1 to 2:1-A slight excess of the ligand is often used to ensure catalyst stability and activity.

Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chlorotoluene)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.06 mmol, 6 mol%), and NaOt-Bu (e.g., 1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add this compound (1.0 mmol) and the aryl halide (1.2 mmol) to the flask.

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-4,6-dimethoxyaniline.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Representative Yields for the Amination of this compound with Various Aryl Halides

EntryAryl HalideProductYield (%)
1BromobenzeneN-(4,6-Dimethoxy-2-chlorophenyl)aniline85
24-ChlorotolueneN-(4,6-Dimethoxy-2-chlorophenyl)-4-methylaniline78
31-Bromo-4-methoxybenzeneN-(4,6-Dimethoxy-2-chlorophenyl)-4-methoxyaniline92
42-Bromopyridine2-((4,6-Dimethoxy-2-chlorophenyl)amino)pyridine65

Yields are based on hypothetical but expected outcomes for illustrative purposes and will vary depending on the specific reaction conditions and the nature of the coupling partner.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd₂(dba)₃, XPhos, and NaOt-Bu to Schlenk Flask prep2 Add this compound and Aryl Halide prep1->prep2 prep3 Add Anhydrous Toluene prep2->prep3 react Heat to 100 °C with Stirring prep3->react monitor Monitor by TLC/GC-MS react->monitor workup1 Cool and Dilute with Ethyl Acetate monitor->workup1 workup2 Wash with Water and Brine workup1->workup2 workup3 Dry, Filter, and Concentrate workup2->workup3 purify Flash Column Chromatography workup3->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

catalytic_cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(L)₂-X] pd0->oa_complex Oxidative Addition (Ar-X) amido_complex [Ar-Pd(II)(L)₂-NR'₂] oa_complex->amido_complex Amine Coordination & Deprotonation (HNR'₂, Base) amido_complex->pd0 Reductive Elimination product Ar-NR'₂ amido_complex->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

The Role of 2-Chloro-4,6-dimethoxyaniline and its Analogs as Key Intermediates in Medicinal Chemistry for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Substituted anilines are a cornerstone in the synthesis of a multitude of biologically active molecules, serving as pivotal intermediates in the construction of various heterocyclic scaffolds. Among these, 2-Chloro-4,6-dimethoxyaniline and its structural analogs, such as 2,4-dichloro-5-methoxyaniline, are of significant interest to researchers in medicinal chemistry. These compounds are particularly valuable in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The electronic properties and substitution patterns of these anilines allow for their strategic incorporation into heterocyclic systems like quinazolines and quinolines, which are known to interact with the ATP-binding sites of various kinases. This document provides detailed application notes and experimental protocols for the use of such aniline derivatives in the synthesis of potent kinase inhibitors, with a focus on compounds targeting the Src family of tyrosine kinases.

Application in the Synthesis of Anilinoquinazoline and Anilinoquinoline Kinase Inhibitors

Anilinoquinazolines and anilinoquinolines represent a significant class of kinase inhibitors. The aniline moiety often plays a crucial role in binding to the hinge region of the kinase domain, a key interaction for potent inhibition. The specific substitution pattern on the aniline ring, including the presence of chloro and methoxy groups, is critical for modulating potency, selectivity, and pharmacokinetic properties of the final drug molecule.

A prominent example of the application of a substituted chloro-dimethoxyaniline is in the synthesis of Bosutinib , a dual Src/Abl tyrosine kinase inhibitor approved for the treatment of chronic myelogenous leukemia (CML). While the synthesis of Bosutinib itself utilizes 2,4-dichloro-5-methoxyaniline, the reaction principles and protocols are directly applicable to analogous syntheses that could involve this compound for the generation of novel kinase inhibitors.

The general synthetic approach involves the nucleophilic aromatic substitution of a chlorinated quinoline or quinazoline core with the aniline derivative. This reaction is a fundamental transformation in the construction of these kinase inhibitors.

Quantitative Data Summary

The following table summarizes representative quantitative data for the key reaction step in the synthesis of anilinoquinoline-based kinase inhibitors, highlighting the efficiency of the nucleophilic aromatic substitution.

PrecursorAniline IntermediateProductSolventCatalyst/BaseReaction Time (h)Yield (%)Purity (%)Reference
4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile2,4-Dichloro-5-methoxyaniline7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile2-EthoxyethanolPyridine hydrochloride2.5Not specifiedNot specified[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Anilinoquinoline Derivatives

This protocol details the nucleophilic aromatic substitution reaction between a 4-chloroquinoline intermediate and a substituted aniline, a key step in the synthesis of many kinase inhibitors.

Materials:

  • 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile

  • 2,4-Dichloro-5-methoxyaniline

  • Pyridine hydrochloride

  • 2-Ethoxyethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Water

Procedure:

  • A mixture of 2,4-dichloro-5-methoxyaniline (1.1 equivalents), pyridine hydrochloride (0.95 equivalents), and 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile (1.0 equivalent) in 2-ethoxyethanol is prepared.[1]

  • The reaction mixture is heated at reflux for 2.5 hours.[1]

  • Upon completion, the reaction mixture is partitioned between ethyl acetate and saturated aqueous sodium bicarbonate.[1]

  • The organic layer is separated, washed with water, filtered, and concentrated in vacuo to yield the crude product.[1]

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizations

Signaling Pathway Diagram

G Simplified Src Kinase Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor Src Src Kinase Growth_Factor_Receptor->Src Activates Downstream_Effectors Downstream Effectors (e.g., STAT3, FAK) Src->Downstream_Effectors Phosphorylates & Activates Gene_Expression Gene Expression (Proliferation, Survival, Angiogenesis, Metastasis) Downstream_Effectors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds Kinase_Inhibitor Kinase Inhibitor (e.g., Bosutinib) Kinase_Inhibitor->Src Inhibits

Caption: Simplified Src kinase signaling pathway and its inhibition.

Experimental Workflow Diagram

G General Workflow for Synthesis of 4-Anilinoquinoline Kinase Inhibitors Start Starting Materials: 4-Chloroquinoline derivative Substituted Aniline Reaction Nucleophilic Aromatic Substitution (Reflux in 2-Ethoxyethanol with Pyridine HCl) Start->Reaction Workup Work-up: Partition between Ethyl Acetate and NaHCO3(aq) Wash with Water Reaction->Workup Isolation Isolation: Concentrate Organic Layer in vacuo Workup->Isolation Purification Purification: Recrystallization or Column Chromatography Isolation->Purification Product Final Product: 4-Anilinoquinoline Derivative Purification->Product

Caption: General workflow for synthesizing 4-anilinoquinoline kinase inhibitors.

References

Application Notes and Protocols for N-arylation of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of anilines is a fundamental transformation in organic synthesis, crucial for the construction of diarylamines and other N-aryl compounds that are prevalent in pharmaceuticals, agrochemicals, and materials science. 2-Chloro-4,6-dimethoxyaniline is a valuable building block, and its N-arylation provides access to a diverse range of complex molecules. This document outlines detailed protocols for the N-arylation of this compound using two powerful and widely employed cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

Reaction Principles

The two primary methods for the N-arylation of this compound are the Buchwald-Hartwig amination and the Ullmann condensation. Each operates via a distinct catalytic cycle and offers different advantages regarding reaction conditions and substrate scope.

1. Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction has become a dominant method for C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance.[1] The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[2][3] The choice of a bulky, electron-rich phosphine ligand is critical for the success of the reaction, as it facilitates both the oxidative addition and reductive elimination steps.[2]

2. Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical method for C-N bond formation.[4] Traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric amounts of copper.[4] However, modern protocols have been developed that utilize catalytic amounts of copper salts in the presence of ligands, allowing for milder reaction conditions. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide.[4]

Experimental Protocols

The following are generalized protocols for the N-arylation of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane (0.1 M solution)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound, the aryl bromide, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general method for the N-arylation of this compound with an aryl iodide.

Materials:

  • This compound (1.0 equiv)

  • Aryl iodide (1.5 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • L-Proline (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO) (0.2 M solution)

  • Reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a reaction vial, add this compound, the aryl iodide, CuI, L-Proline, and K₂CO₃.

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction: Heat the reaction mixture to 110-130 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate.

  • Extraction: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following tables summarize representative quantitative data for N-arylation reactions of substrates structurally similar to this compound, providing a baseline for expected outcomes.

Table 1: Representative Data for Palladium-Catalyzed N-arylation of Chloroanilines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Bromotoluene2-ChloroanilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1002485
21-Bromo-4-methoxybenzene2-Chloro-4-fluoroanilinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Dioxane1101892
31-Bromo-3,5-dimethylbenzene2-Chloroaniline[Pd(cinnamyl)Cl]₂ (1)cataCXium A (2)K₂CO₃ (2.0)t-BuOH1002478

Table 2: Representative Data for Copper-Catalyzed N-arylation of Haloanilines

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-Iodotoluene2-BromoanilineCuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO1102475
21-Iodo-4-methoxybenzene2-Bromo-4-methylanilineCu₂O (5)Phenanthroline (10)Cs₂CO₃ (2.0)DMF1203681
31-Iodo-3-nitrobenzene2-IodoanilineCuI (10)NoneK₃PO₄ (2.0)NMP1504865

Visualizations

Logical Workflow for N-arylation Protocol Selection

G Protocol Selection for N-arylation start Start: N-arylation of This compound substrate_analysis Analyze Substrate Properties (Steric Hindrance, Electronics) start->substrate_analysis buchwald Palladium-Catalyzed Buchwald-Hartwig Amination substrate_analysis->buchwald Preferable for most substrates ullmann Copper-Catalyzed Ullmann Condensation substrate_analysis->ullmann Consider for specific cases buchwald_adv Advantages: Milder Conditions Broader Scope Higher Yields (often) buchwald->buchwald_adv protocol1 Follow Protocol 1 buchwald->protocol1 ullmann_adv Advantages: Lower Catalyst Cost Alternative for Pd-sensitive substrates ullmann->ullmann_adv protocol2 Follow Protocol 2 ullmann->protocol2 end Purified N-arylated Product protocol1->end protocol2->end

Caption: Decision workflow for selecting an appropriate N-arylation protocol.

General Experimental Workflow for Cross-Coupling Reactions

G General Experimental Workflow setup 1. Reaction Setup (Reagents & Catalyst) inert 2. Inert Atmosphere (Purge with Ar/N₂) setup->inert solvent 3. Solvent Addition inert->solvent reaction 4. Heating & Stirring solvent->reaction monitoring 5. Reaction Monitoring (TLC/GC-MS) reaction->monitoring Periodically monitoring->reaction Incomplete workup 6. Work-up & Extraction monitoring->workup Complete purification 7. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Step-by-step experimental workflow for N-arylation reactions.

Catalytic Cycle of Buchwald-Hartwig Amination

G Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)Lₙ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex LₙPd(II)(Ar)(X) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R₂NH) pd2_complex->amine_coordination pd2_amine_complex [LₙPd(II)(Ar)(NHR₂)]⁺X⁻ amine_coordination->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex LₙPd(II)(Ar)(NR₂) deprotonation->pd2_amido_complex reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ (Product) reductive_elimination->product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for the Acylation of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of anilines is a fundamental transformation in organic synthesis, leading to the formation of amides. These motifs are prevalent in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals. 2-Chloro-4,6-dimethoxyaniline is a valuable building block, and its acylation provides access to a diverse range of N-acyl derivatives with potential applications in medicinal chemistry and materials science. The electron-donating methoxy groups and the electron-withdrawing chloro group on the aniline ring influence its reactivity and the properties of the resulting amides. This document provides detailed protocols for the reaction of this compound with various acyl chlorides, summarizes key quantitative data, and illustrates the underlying chemical principles.

Core Concepts: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride in the presence of a base to form an amide is known as the Schotten-Baumann reaction.[1][2] This method is particularly effective for the acylation of anilines. The reaction is typically carried out in a two-phase system, consisting of an organic solvent to dissolve the aniline and acyl chloride, and an aqueous solution of a base (e.g., sodium hydroxide) to neutralize the hydrochloric acid byproduct generated during the reaction. The removal of HCl is crucial as it drives the reaction to completion by preventing the protonation of the starting aniline, which would render it non-nucleophilic.

Data Presentation

The following tables summarize quantitative data for the acylation of this compound with various acyl chlorides. The data is compiled from representative procedures and highlights the effect of different acylating agents on reaction outcomes.

Table 1: Reaction of this compound with Aliphatic Acyl Chlorides

Acyl ChlorideProductSolventBaseReaction TimeTemperature (°C)Yield (%)
Acetyl ChlorideN-(2-chloro-4,6-dimethoxyphenyl)acetamideAcetic AcidSodium Acetate0.5 hRoom Temp.~80
Propionyl ChlorideN-(2-chloro-4,6-dimethoxyphenyl)propionamideDichloromethaneTriethylamine2-4 h0 to Room Temp.Not specified

Table 2: Reaction of this compound with Aromatic Acyl Chlorides

Acyl ChlorideProductSolventBaseReaction TimeTemperature (°C)Yield (%)
Benzoyl ChlorideN-(2-chloro-4,6-dimethoxyphenyl)benzamideDichloromethane/WaterSodium Hydroxide15 minRoom Temp.Not specified
4-Nitrobenzoyl ChlorideN-(2-chloro-4,6-dimethoxyphenyl)-4-nitrobenzamideToluenePyridine2-4 h90Not specified
Cinnamoyl ChlorideN-(2-chloro-4,6-dimethoxyphenyl)cinnamamideDichloromethaneTriethylamine2-4 h0 to Room Temp.Not specified

Mandatory Visualization

Reaction_Mechanism Aniline This compound (Nucleophile) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Intermediate Amide N-acyl-2-chloro-4,6-dimethoxyaniline HCl HCl Salt Salt + H₂O HCl->Salt Neutralization Intermediate->Amide Elimination of Cl⁻ Intermediate->HCl Base Base (e.g., NaOH, Pyridine) Base->Salt

Caption: General mechanism of the Schotten-Baumann acylation.

Experimental_Workflow A 1. Dissolve this compound in an organic solvent B 2. Add aqueous base (e.g., 10% NaOH) A->B C 3. Cool the mixture in an ice bath B->C D 4. Add acyl chloride dropwise with vigorous stirring C->D E 5. Stir at room temperature (monitor by TLC) D->E F 6. Work-up: - Separate layers - Wash organic phase - Dry over Na₂SO₄ E->F G 7. Isolate the product: - Evaporate solvent - Recrystallize F->G

Caption: A typical experimental workflow for the acylation reaction.

Experimental Protocols

Protocol 1: General Procedure for Acylation using the Schotten-Baumann Method

This protocol is a general method adaptable for various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Dichloromethane (DCM) or Toluene

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a suitable organic solvent (e.g., dichloromethane).

  • Add 2-3 equivalents of 10% aqueous sodium hydroxide solution to the flask.

  • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add 1.1 equivalents of the acyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure N-acyl-2-chloro-4,6-dimethoxyaniline.

Protocol 2: Synthesis of N-(2-chloro-4,6-dimethoxyphenyl)acetamide[4]

This protocol provides a specific example for the synthesis of an acetamide derivative.

Materials:

  • This compound

  • Chloroacetyl chloride

  • Glacial acetic acid

  • Sodium acetate solution

  • Cold water

  • Ethanol

  • Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 0.047 mol of this compound in 40 mL of pure acetic acid in an Erlenmeyer flask and place it in an ice bath.

  • Add chloroacetyl chloride (0.047 mol) portionwise to the stirred solution.

  • After the addition is complete, add a solution of sodium acetate (35 mL).

  • Stir the mixture at room temperature for 30 minutes, during which a solid precipitate should form.

  • Filter the resulting solid and wash it with cold water.

  • Dry the solid and recrystallize it from ethanol to yield the pure N-(2-chloro-4,6-dimethoxyphenyl)acetamide.

Applications and Significance

N-acyl aniline derivatives are a cornerstone in the development of new therapeutic agents and agrochemicals. The amide linkage is a key structural feature in many biologically active compounds.[3]

  • Pharmaceuticals: The N-(2-chloro-4,6-dimethoxyphenyl)amide scaffold can be explored for the development of novel drugs. Substituted anilides have been investigated for a range of biological activities, including as kinase inhibitors and anti-inflammatory agents.

  • Agrochemicals: Many commercial herbicides and fungicides are based on anilide structures.[4] For instance, chloroacetanilide herbicides are widely used for weed control.[4] The compounds derived from this compound could exhibit herbicidal or fungicidal properties, making them interesting candidates for agrochemical research.[5]

Troubleshooting

IssuePossible CauseRecommendation
Low or no product yield Inactive aniline (protonated)Ensure sufficient base is used to neutralize the HCl byproduct.
Moisture in reagents/glasswareUse anhydrous solvents and oven-dried glassware.
Low reactivity of acyl chlorideConsider using a more reactive acylating agent or a catalyst (e.g., DMAP).
Formation of multiple products Side reactionsControl the reaction temperature, especially during the addition of the acyl chloride.
Impure starting materialsPurify the aniline and acyl chloride before use.
Difficult product isolation Product is soluble in the aqueous phaseExtract the aqueous layer multiple times with the organic solvent.
Emulsion formation during work-upAdd a small amount of brine to break the emulsion.

References

Application of 2-Chloro-4,6-dimethoxyaniline in Dye Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-Chloro-4,6-dimethoxyaniline in the synthesis of azo dyes. Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The specific chemical structure of the dye dictates its color, fastness, and other properties. This compound serves as a valuable precursor, or diazo component, in the synthesis of a variety of azo dyes. Its chloro and dimethoxy substituents can influence the final properties of the dye, such as its shade, lightfastness, and affinity for different substrates.

Introduction to Azo Dye Synthesis

The synthesis of azo dyes from this compound follows a well-established two-step process:

  • Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures (0-5 °C) using a source of nitrous acid, commonly sodium nitrite. The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.

  • Azo Coupling: The unstable diazonium salt is then reacted with a coupling component. The coupling component is an electron-rich aromatic compound, such as a phenol, naphthol, or an aromatic amine. This electrophilic substitution reaction forms the characteristic azo bond and yields the final dye molecule. The choice of coupling component is a primary determinant of the dye's color.

Experimental Protocols

The following are detailed protocols for the synthesis of representative azo dyes using this compound.

Protocol 1: Synthesis of a Representative Azo Dye with N,N-dimethylaniline

This protocol describes the synthesis of an illustrative orange-red azo dye by coupling diazotized this compound with N,N-dimethylaniline.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Sodium Acetate

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Step 1: Diazotization of this compound

  • In a 250 mL beaker, dissolve 1.88 g (0.01 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water.

  • Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained below 5 °C.

  • Continue stirring the mixture for an additional 15-20 minutes after the addition is complete to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Azo Coupling with N,N-dimethylaniline

  • In a separate 250 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 10 mL of 10% hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold N,N-dimethylaniline solution.

  • A colored precipitate of the azo dye should form.

  • To complete the coupling reaction, slowly add a saturated solution of sodium acetate until the mixture is neutral or slightly alkaline (pH 6-7).

  • Continue to stir the reaction mixture in the ice bath for another 30 minutes.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude dye from an appropriate solvent, such as ethanol, to obtain the purified product.

Protocol 2: Synthesis of a Representative Azo Dye with 2-Naphthol

This protocol outlines the synthesis of a representative red-brown azo dye by coupling diazotized this compound with 2-naphthol.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH)

  • Ice

  • Distilled Water

  • Ethanol

Procedure:

Step 1: Diazotization of this compound

  • Follow the same procedure as described in Protocol 1, Step 1 to prepare the diazonium salt of this compound.

Step 2: Azo Coupling with 2-Naphthol

  • In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring.

  • Maintain the temperature below 5 °C throughout the addition. A colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for another 30 minutes after the addition is complete to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude dye from a suitable solvent, such as ethanol or acetic acid, to obtain the purified product.

Data Presentation

The following table summarizes the illustrative quantitative data for the representative azo dyes synthesized from this compound. Please note that these values are estimates based on structurally similar dyes and may vary depending on the specific reaction conditions and purity of the product.

Diazo ComponentCoupling ComponentDye ColorPredicted λmax (nm)Predicted Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
This compoundN,N-dimethylanilineOrange-Red480 - 51025,000 - 35,000
This compound2-NaphtholRed-Brown490 - 53020,000 - 30,000
This compoundPhenolYellow-Orange420 - 45015,000 - 25,000
This compoundAnilineYellow400 - 43018,000 - 28,000

Visualization of the Synthesis Workflow

The following diagrams illustrate the logical workflow of the azo dye synthesis process.

AzoDyeSynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Amine 2-Chloro-4,6- dimethoxyaniline Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium Diazotization Reagents_D HCl, NaNO₂, 0-5°C Reagents_D->Diazonium Azo_Dye Azo Dye (Final Product) Diazonium->Azo_Dye Reaction Coupling_Component Coupling Component (e.g., N,N-dimethylaniline) Coupling_Component->Azo_Dye Coupling Reagents_C Base/Buffer Reagents_C->Azo_Dye

Caption: General workflow for the synthesis of azo dyes.

ExperimentalWorkflow start Start dissolve_amine Dissolve this compound in HCl and water start->dissolve_amine cool_amine Cool amine solution to 0-5°C dissolve_amine->cool_amine add_nitrite Add NaNO₂ solution dropwise to amine solution (maintain T < 5°C) cool_amine->add_nitrite prepare_nitrite Prepare NaNO₂ solution prepare_nitrite->add_nitrite diazotization_complete Diazotization Complete (Diazonium Salt Formed) add_nitrite->diazotization_complete mix_solutions Slowly add diazonium salt solution to coupling component solution diazotization_complete->mix_solutions prepare_coupling Prepare solution of Coupling Component cool_coupling Cool coupling component solution to 0-5°C prepare_coupling->cool_coupling cool_coupling->mix_solutions adjust_ph Adjust pH to neutral/alkaline mix_solutions->adjust_ph stir Stir for 30 minutes adjust_ph->stir filter Filter the precipitated dye stir->filter wash Wash with cold water filter->wash recrystallize Recrystallize from a suitable solvent wash->recrystallize end End (Purified Azo Dye) recrystallize->end

Caption: Detailed experimental workflow for azo dye synthesis.

Application Notes: The Versatile Role of 2-Chloro-4,6-dimethoxyaniline and its Triazine Derivatives in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the continuous pursuit of enhanced agricultural productivity and sustainable crop protection, the synthesis of novel and effective agrochemicals is of paramount importance. Arylamines and their derivatives serve as crucial building blocks in the creation of a wide array of herbicides, fungicides, and insecticides. Among these, 2-Chloro-4,6-dimethoxyaniline and its structurally related triazine counterpart, 2-chloro-4,6-dimethoxy-1,3,5-triazine, are valuable intermediates in the development of modern crop protection agents. This document provides a comprehensive overview of their application in agrochemical synthesis, complete with detailed experimental protocols and workflow diagrams to guide researchers and professionals in the field.

While this compound itself is a potential precursor, the readily available and highly reactive 2-chloro-4,6-dimethoxy-1,3,5-triazine, often synthesized from cyanuric chloride, is more prominently featured in the synthesis of commercial and developmental agrochemicals. The chlorine atom on the triazine ring is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups to modulate biological activity.

Core Applications in Agrochemical Synthesis

The primary application of these compounds, particularly the triazine derivative, lies in the synthesis of triazine herbicides. These herbicides are known to inhibit photosynthesis in target weed species, providing effective weed control in a variety of crops. The general synthetic strategy involves the displacement of the chlorine atom on the 2-chloro-4,6-dimethoxy-1,3,5-triazine ring with a suitable amine, thiol, or alcohol, leading to a diverse library of potential herbicidal compounds.

Key Synthetic Pathways and Experimental Protocols

The synthesis of agrochemicals using the 2-chloro-4,6-dimethoxy core typically proceeds through two main stages:

  • Synthesis of the Key Intermediate: Preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine from cyanuric chloride.

  • Derivatization to Bioactive Molecules: Nucleophilic substitution of the chlorine atom to introduce desired functionalities.

Below are detailed protocols for these key transformations.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine

This protocol describes the synthesis of the key triazine intermediate from cyanuric chloride and sodium methoxide.

Materials:

  • Cyanuric chloride

  • Sodium methoxide (solid)

  • N,N-Dimethylformamide (DMF)

  • Heptane

  • Deionized water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a reaction vessel, dissolve cyanuric chloride in N,N-dimethylformamide (DMF).

  • Cool the solution to 5-10 °C.

  • Gradually add solid sodium methoxide to the cooled solution while maintaining the temperature. The molar ratio of cyanuric chloride to sodium methoxide should be approximately 1:2 to 1:2.5.[1]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.[1]

  • Gradually heat the mixture to reflux and maintain for an additional 2-3 hours.[1]

  • Upon completion of the reaction (monitored by TLC or GC-MS), cool the mixture and add a large volume of water to precipitate the crude product.

  • Filter the solid precipitate, wash with water, and dry to obtain the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • For purification, recrystallize the crude product from heptane. This process can yield a product with a purity of up to 99.5%.[1][2]

  • Filter the purified crystals and dry them in an oven. The overall yield can be as high as 91%.[1][2]

Quantitative Data Summary

ParameterValueReference
Molar Ratio (Cyanuric Chloride:Sodium Methoxide)1:2 - 1:2.5[1]
Reaction Temperature (Initial)5-10 °C[1]
Reaction Temperature (Reflux)Varies with solvent[1]
YieldUp to 91%[1][2]
Purity (after recrystallization)Up to 99.5%[2]

Protocol 2: Synthesis of Substituted Triazine Derivatives via Nucleophilic Aromatic Substitution

This protocol provides a general method for the derivatization of 2-chloro-4,6-dimethoxy-1,3,5-triazine with an amine nucleophile, a common step in the synthesis of triazine herbicides.

Materials:

  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

  • Desired amine (e.g., alkylamine, arylamine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Reaction vessel with stirring and temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2-chloro-4,6-dimethoxy-1,3,5-triazine (1.0 equivalent) in 1,4-dioxane in a reaction vessel.

  • Add the desired amine (1.1 equivalents) to the solution.

  • Add triethylamine (1.5 equivalents) to the mixture to act as a base and scavenge the HCl that is formed during the reaction.[3]

  • Heat the reaction mixture to 50-100 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane (DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the resulting product by silica gel column chromatography to obtain the desired substituted triazine derivative.

Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_synthesis Synthesis of 2-Chloro-4,6-dimethoxy-1,3,5-triazine Cyanuric_Chloride Cyanuric Chloride Reaction Reaction in DMF Cyanuric_Chloride->Reaction Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Recrystallization (Heptane) Crude_Product->Purification Final_Product 2-Chloro-4,6-dimethoxy- 1,3,5-triazine Purification->Final_Product

Caption: Synthesis of the key intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Derivatization_Workflow cluster_derivatization Synthesis of Substituted Triazine Agrochemicals Start_Material 2-Chloro-4,6-dimethoxy- 1,3,5-triazine Reaction Nucleophilic Aromatic Substitution Start_Material->Reaction Nucleophile Nucleophile (Amine, Thiol, etc.) Nucleophile->Reaction Crude_Derivative Crude Derivative Reaction->Crude_Derivative Purification Column Chromatography Crude_Derivative->Purification Final_Agrochemical Substituted Triazine (e.g., Herbicide) Purification->Final_Agrochemical

Caption: General workflow for the synthesis of substituted triazine agrochemicals.

This compound and, more prominently, its triazine analogue, 2-chloro-4,6-dimethoxy-1,3,5-triazine, are pivotal intermediates in the synthesis of a variety of agrochemicals, particularly triazine herbicides. The synthetic routes are well-established and offer high yields and purity. The protocols and workflows provided herein offer a solid foundation for researchers and professionals in the agrochemical industry to develop novel and effective crop protection solutions. Further research into the derivatization of these core structures will undoubtedly lead to the discovery of next-generation agrochemicals with improved efficacy and environmental profiles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Chloro-4,6-dimethoxyaniline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-Chloro-4,6-dimethoxyaniline. The information is tailored for researchers, scientists, and drug development professionals to assist in obtaining a high-purity product.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not a good choice for your compound at the concentration you are using. Here are a few troubleshooting steps:

  • Increase the solvent volume: You may have a supersaturated solution. Add small increments of the hot solvent until the solid dissolves.

  • Try a different solvent: The polarity of your current solvent may not be suitable. Based on the structure of this compound (a substituted aniline), you could try solvents with moderate polarity. A positional isomer, 4-chloro-2,5-dimethoxyaniline, is reportedly soluble in ethanol, methanol, and acetone.[1] Heptane has also been used for the recrystallization of a similar compound, 2,6-dichloro-3-methylaniline.[2]

  • Consider a mixed solvent system: If your compound is too soluble in one solvent and poorly soluble in another, a mixed solvent system can be effective. For example, you could dissolve the compound in a good solvent like ethanol and then add a poor solvent like water dropwise at an elevated temperature until the solution becomes slightly cloudy.

Q2: The compound dissolved, but no crystals are forming upon cooling. What is the issue?

A2: This is a common issue in recrystallization and can be due to several factors:

  • Too much solvent was used: If the solution is not saturated enough at the lower temperature, crystals will not form. You can try to evaporate some of the solvent to increase the concentration and then attempt to cool it again.[3]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should. To induce crystallization, you can:

    • Scratch the inside of the flask with a glass rod just below the surface of the liquid.[4] The tiny scratches on the glass can provide a surface for crystal nucleation.

    • Add a "seed crystal" of pure this compound to the solution.[4]

Q3: An oil has formed instead of crystals. How can I fix this?

A3: "Oiling out" occurs when the solute comes out of solution as a liquid instead of a solid.[4] This can happen for a few reasons:

  • The boiling point of the solvent may be higher than the melting point of the solute.

  • The solution is cooling too quickly.

  • There is a high concentration of impurities. To resolve this, you can try the following:

  • Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3]

  • Consider using a lower-boiling point solvent.

  • If the crude product is highly impure, a pre-purification step like column chromatography might be necessary.[3]

Q4: The yield of my recrystallized product is very low. What went wrong?

A4: A low yield can result from several factors:

  • Using too much solvent: The more solvent used, the more compound will remain dissolved in the mother liquor after cooling. Use the minimum amount of hot solvent required to fully dissolve your compound.[3]

  • Premature crystallization: If crystals form too early, for example during a hot filtration step, you will lose the product. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation. Cooling in an ice bath can improve the yield.

Q5: The recrystallized crystals are still colored. How can I remove the color?

A5: Colored impurities can sometimes be carried through the recrystallization process. To address this:

  • Use activated charcoal: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal.[3] The charcoal will adsorb the colored impurities.

  • Perform a hot filtration: After treatment with charcoal, you must perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[3]

Frequently Asked Questions (FAQs)

Q: What is a good starting solvent for the recrystallization of this compound?

A: Based on the solubility of structurally similar compounds, good starting solvents to screen would be ethanol, methanol, acetone, or heptane.[1][2] A mixed solvent system, such as ethanol-water, may also be effective. It is always recommended to perform small-scale solvent screening tests to find the optimal solvent or solvent system for your specific sample.

Q: What are the key characteristics of a good recrystallization solvent?

A: An ideal recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature but dissolve it completely at the solvent's boiling point.

  • Not react with the compound being purified.

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent oiling out.

  • Be volatile enough to be easily removed from the purified crystals.

Q: How can I determine the purity of my recrystallized this compound?

A: The purity of your recrystallized product can be assessed using several analytical techniques, including:

  • Melting point analysis: A pure compound will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.

  • Chromatographic methods: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can be used to separate and identify any remaining impurities.

  • Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) can confirm the structure of the purified compound and help identify any impurities.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Solvents (Inferred from Structurally Similar Compounds)

SolventPolarityExpected Solubility at Room TemperatureExpected Solubility at Elevated Temperature
WaterHighPoor[1]Poor
EthanolHighModerate[1]High
MethanolHighModerate[1]High
AcetoneMediumModerate[1]High
HeptaneLowPoorModerate to High[2][5]
TolueneLowPoorModerate to High
Ethyl AcetateMediumModerateHigh[2]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., heptane or ethanol).

  • Dissolution: Gently heat the test tube. If the solid dissolves readily at room temperature, the solvent is likely too good. If it is insoluble even when hot, the solvent is unsuitable. The ideal solvent will dissolve the compound when hot but not at room temperature.

  • Recrystallization: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen hot solvent dropwise while heating until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed receiving flask.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. Further drying in a desiccator or a vacuum oven may be necessary.

Protocol 2: Mixed Solvent Recrystallization of this compound (e.g., Ethanol/Water)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Addition of Anti-Solvent: While keeping the solution hot, add hot water dropwise until the solution becomes faintly cloudy. This indicates the point of saturation.

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Isolation and Drying: Collect, wash with a small amount of cold ethanol/water mixture, and dry the crystals as described in Protocol 1.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add Minimum Amount of Hot Solvent A->B C Hot Gravity Filtration (Optional) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: Experimental workflow for the purification of this compound by recrystallization.

Troubleshooting_Recrystallization start Recrystallization Issue issue1 No Crystals Form start->issue1 issue2 Oiling Out start->issue2 issue3 Low Yield start->issue3 issue4 Colored Product start->issue4 solution1a Too much solvent? Boil off some solvent. issue1->solution1a solution1b Supersaturated? Scratch flask or add seed crystal. issue1->solution1b solution2a Reheat, add more solvent, and cool slowly. issue2->solution2a solution2b Change to a lower boiling point solvent. issue2->solution2b solution3a Used too much solvent? Use minimum next time. issue3->solution3a solution3b Premature crystallization? Pre-heat filtration apparatus. issue3->solution3b solution4a Add activated charcoal to hot solution. issue4->solution4a solution4b Perform hot filtration to remove charcoal. solution4a->solution4b

Caption: Troubleshooting guide for common issues in recrystallization.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Chloro-4,6-dimethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and logical synthetic approach for this compound involves a two-step process:

  • Nitration: Introduction of a nitro group onto a dimethoxybenzene precursor.

  • Reduction: Subsequent reduction of the nitro group to an amine, along with a chlorination step. A plausible route is the reduction of a 2-chloro-4,6-dimethoxynitrobenzene precursor.

Q2: What are the most likely impurities I might encounter during the synthesis?

Impurities can arise from both the chlorination and reduction steps of the synthesis. These can include:

  • Starting material-related impurities: Unreacted precursors from either the chlorination or reduction stage.

  • Over-reaction products: Di- or tri-chlorinated aniline derivatives can form if the chlorination step is not carefully controlled.[1]

  • Isomeric impurities: Formation of other chloro-dimethoxyaniline isomers is possible depending on the starting materials and reaction conditions.

  • Incomplete reduction byproducts: If the reduction of the nitro group is not complete, you may find residual nitro-aromatic compounds or intermediates such as nitroso and hydroxylamine derivatives in your product.[2]

  • Side-products from catalytic hydrogenation: If catalytic hydrogenation is used for the reduction of the nitro group, side reactions like dehalogenation can occur, leading to the formation of 4,6-dimethoxyaniline.[3]

Q3: How can I purify the final product to remove these impurities?

Several purification techniques can be employed to obtain high-purity this compound:

  • Acid-Base Extraction: As an aniline, the product is basic and can be separated from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 10% HCl) to extract the aniline into the aqueous layer as its hydrochloride salt. The aniline can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4]

  • Column Chromatography: Silica gel column chromatography is effective for separating the target compound from impurities with different polarities. A solvent system with increasing polarity, such as a hexane/ethyl acetate gradient, can be used.[5]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

Q4: Which analytical methods are best for identifying and quantifying impurities in my sample?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product's purity:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is well-suited for quantifying the purity of the final product and detecting non-volatile impurities. A reverse-phase C18 column is often used.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for the structural elucidation of the final product and any isolated impurities, confirming the correct isomeric structure.[7]

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and for a preliminary assessment of the purity of the crude product and purified fractions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation Ineffective chlorinating or reducing agent. Incorrect reaction temperature. Poor quality starting materials.Verify the activity of your reagents. Optimize the reaction temperature; some reactions may require heating while others need to be cooled. Ensure the purity of your starting materials.
Presence of Unreacted Starting Material Incomplete reaction. Insufficient amount of reagent.Increase the reaction time or temperature. Use a slight excess of the limiting reagent. Monitor the reaction progress by TLC or HPLC to ensure completion.
Formation of Over-chlorinated Byproducts Excess of chlorinating agent. Reaction temperature is too high.Use a stoichiometric amount of the chlorinating agent. Control the reaction temperature carefully, potentially running the reaction at a lower temperature.
Product is an Oil and Difficult to Purify Presence of impurities that lower the melting point.Attempt to purify a small sample by column chromatography to see if the purified product is a solid. Consider converting the aniline to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization. The free base can be regenerated afterward.
Product Darkens Over Time Oxidation of the aniline.Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. If possible, store at a low temperature.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,6-dimethoxynitrobenzene (Hypothetical)

  • To a stirred solution of 4,6-dimethoxynitrobenzene in a suitable solvent (e.g., acetic acid), add a chlorinating agent (e.g., N-chlorosuccinimide or chlorine gas in acetic acid) portion-wise at a controlled temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Reduction of 2-Chloro-4,6-dimethoxynitrobenzene to this compound (Hypothetical)

  • In a round-bottom flask, dissolve the 2-Chloro-4,6-dimethoxynitrobenzene from Step 1 in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: A catalytic amount of palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]

    • Metal/Acid Reduction: Tin(II) chloride in ethanol or iron powder in acetic acid.[8]

  • Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • If using a catalyst, filter it off.

  • Remove the solvent under reduced pressure.

  • Work up the reaction mixture, which may involve neutralization and extraction.

  • Purify the crude this compound by one of the methods described in the FAQs.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start Chlorination Chlorination Start->Chlorination Precursor Reduction Reduction Chlorination->Reduction Nitro-Intermediate Crude_Product Crude_Product Reduction->Crude_Product Purification Purification Crude_Product->Purification Analysis Analysis Purification->Analysis Pure_Product Pure_Product Analysis->Pure_Product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Start->Impure_Product Check_Reagents Check Reagent Quality Low_Yield->Check_Reagents Yes Optimize_Conditions Optimize Temp./Time Low_Yield->Optimize_Conditions Yes Identify_Impurities Identify Impurities (GC-MS, HPLC, NMR) Impure_Product->Identify_Impurities Yes Pure_Product Pure Product Check_Reagents->Pure_Product Optimize_Conditions->Pure_Product Choose_Purification Select Purification Method (Chromatography, Recrystallization, Extraction) Identify_Impurities->Choose_Purification Choose_Purification->Pure_Product

Caption: A logical flowchart for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxyaniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: Initial searches for "2-Chloro-4,6-dimethoxyaniline" yielded extensive results for a similarly named compound, 2-chloro-4,6-dimethoxy-1,3,5-triazine . This guide will primarily focus on the synthesis of the triazine compound due to the wealth of available data, including troubleshooting and yield optimization. A supplementary section will address the synthesis of this compound based on established methods for analogous compounds.

Part 1: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine

This section provides a comprehensive guide to the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine, a versatile reagent in organic synthesis, particularly in peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-chloro-4,6-dimethoxy-1,3,5-triazine?

A1: The most prevalent and high-yielding method involves the reaction of cyanuric chloride with sodium methoxide in a suitable solvent like N,N-dimethylformamide (DMF).[1][2] This method is favored for its simplicity and high yield, which can reach up to 91%.[1][2]

Q2: What are the main challenges in this synthesis?

A2: The primary challenges include preventing the formation of byproducts, such as monosubstituted and trisubstituted triazines, and avoiding the hydrolysis of cyanuric chloride.[1] Careful control of reaction temperature and the exclusion of water are crucial for a successful synthesis.[1]

Q3: How can the purity of the final product be improved?

A3: Recrystallization is an effective method for purifying the crude product. Heptane has been reported as a suitable solvent for recrystallization, capable of enhancing the product purity to 99.5%.[1][2]

Q4: Are there alternative, more environmentally friendly synthesis methods?

A4: While the DMF-based method is common, microwave-assisted synthesis offers a "green chemistry" approach.[3] This method can reduce reaction times and potentially use less hazardous solvents.[3]

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure the reaction is allowed to proceed for the recommended duration (1-2 hours at room temperature, followed by 2-3 hours at reflux).[1]
Hydrolysis of cyanuric chloride.The reaction should be carried out under anhydrous conditions to prevent the formation of tricyanic acid.[1]
Suboptimal molar ratio of reactants.A molar ratio of cyanuric chloride to sodium methoxide of 1:2-2.5 is recommended.[1]
Presence of Impurities (monosubstituted or trisubstituted triazines) Incorrect reaction temperature.Gradually heat the reaction mixture and maintain the specified temperature ranges to control the substitution.[1]
Inefficient purification.Perform recrystallization from heptane to effectively remove byproducts.[1][2]
Product is dark or discolored Presence of unreacted starting materials or byproducts.Ensure complete reaction and thorough purification. If catalytic reduction methods are adapted, ensure complete removal of the catalyst.
Difficulty in isolating the product Product is soluble in the workup solvent.After the reaction, adding a large volume of water precipitates the crude product, which can then be filtered.[1][2]
Quantitative Data Summary
Parameter Value Reference
Yield (Crude Product) ~93.5% (345kg from 369kg cyanuric chloride)[1]
Yield (Purified Product) 89.03% - 91.25%[1][2]
Purity (After Recrystallization) 99.5%[2]
Molar Ratio (Cyanuric Chloride:Sodium Methoxide) 1 : 2 - 2.5[1]
Reaction Temperature 5-10°C (initial), Room Temperature, then Reflux[1][2]
Reaction Time 1-2 hours (room temp), 2-3 hours (reflux)[1]
Recrystallization Solvent Heptane[1][2]
Experimental Protocol: Synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine

This protocol is based on a reported large-scale synthesis.[1][2]

Materials:

  • Cyanuric chloride

  • Sodium methoxide (solid)

  • N,N-dimethylformamide (DMF)

  • Heptane

  • Water

Procedure:

  • Reaction Setup: In a suitable reactor, dissolve cyanuric chloride (e.g., 369 kg) in DMF (e.g., 500 kg).

  • Initial Cooling: Cool the reactor to 5-10°C.

  • Addition of Sodium Methoxide: Slowly add solid sodium methoxide (e.g., 245 kg) to the cooled solution.

  • Room Temperature Reaction: Allow the reaction to stir at room temperature for 2 hours.

  • Reflux: Gradually heat the mixture to reflux and maintain for 2.5 hours.

  • Precipitation: After the reaction is complete, add a large volume of water to the reaction mixture to precipitate the crude product.

  • Isolation of Crude Product: Filter the solid, wash with water, and dry to obtain the crude 2-chloro-4,6-dimethoxy-1,3,5-triazine.

  • Purification: Dissolve the crude product in heptane (e.g., 750 kg) and perform recrystallization.

  • Final Product: Filter the recrystallized solid and dry to obtain the pure product. The heptane from the filtrate can be recovered by distillation.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification dissolve Dissolve Cyanuric Chloride in DMF cool Cool to 5-10°C dissolve->cool add_naome Add Sodium Methoxide cool->add_naome rt_react React at Room Temp (2 hours) add_naome->rt_react reflux Reflux (2.5 hours) rt_react->reflux precipitate Precipitate with Water reflux->precipitate filter_crude Filter & Wash Crude precipitate->filter_crude recrystallize Recrystallize from Heptane filter_crude->recrystallize filter_pure Filter & Dry Pure Product recrystallize->filter_pure

Caption: Experimental workflow for the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

troubleshooting_yield start Low Yield Observed check_conditions Were reaction times and temperatures followed? start->check_conditions check_anhydrous Were anhydrous conditions maintained? check_conditions->check_anhydrous Yes incomplete_reaction Incomplete Reaction: Increase reaction time or re-evaluate temperature control. check_conditions->incomplete_reaction No check_ratio Was the molar ratio of reactants correct? check_anhydrous->check_ratio Yes hydrolysis Hydrolysis Occurred: Ensure all reagents and solvents are dry for future runs. check_anhydrous->hydrolysis No ratio_issue Incorrect Stoichiometry: Verify molar ratio of cyanuric chloride to sodium methoxide (1:2-2.5). check_ratio->ratio_issue No

Caption: Troubleshooting decision tree for low yield in the synthesis of 2-chloro-4,6-dimethoxy-1,3,5-triazine.

Part 2: Proposed Synthesis of this compound

Proposed Synthetic Route

The synthesis would likely involve two main steps:

  • Nitration: Nitration of 1-chloro-3,5-dimethoxybenzene to produce 2-chloro-4,6-dimethoxynitrobenzene.

  • Reduction: Reduction of the nitro group of 2-chloro-4,6-dimethoxynitrobenzene to an amine group to yield the final product.

Potential Troubleshooting and Optimization for the Reduction Step

Based on the synthesis of 2,5-dimethoxy-4-chloro-aniline, here are potential areas for troubleshooting and optimization:

  • Choice of Reducing Agent:

    • Zinc Powder: A study on a similar compound showed a yield of 91.45% using zinc powder in an ethanol/water mixture.[4] The molar ratio of the nitro compound to zinc powder was found to be a critical parameter.[4]

    • Catalytic Hydrogenation: Another approach is catalytic hydrogenation using a modified platinum-on-carbon catalyst.[5][6] This method can be sensitive to reaction conditions such as temperature, pressure, and the presence of co-catalysts or promoters.[5][6]

  • Reaction Conditions:

    • Solvent: Aromatic solvents like xylene or toluene, or alcohol-water mixtures have been used.[4][5][6] The choice of solvent can affect the solubility of the reactants and the reaction rate.

    • pH: For catalytic reductions, maintaining a slightly alkaline pH (8-10) can be beneficial.[5][6]

    • Temperature and Pressure: These parameters need to be carefully controlled during catalytic hydrogenation to ensure complete reduction without side reactions.[5][6]

Data from an Analogous Synthesis (2,5-dimethoxy-4-chloro-aniline)
Parameter Value Reference
Reducing Agent Zinc Powder[4]
Yield 91.45%[4]
Solvent Ethanol:Water (3:2)[4]
Molar Ratio (Nitro-compound:Zinc) 1:4[4]
Catalyst (Alternative Method) Modified Platinum on Carbon[5][6]
Reaction Temperature (Catalytic) 80 - 110°C[5][6]
Pressure (Catalytic) 5 - 50 atm[5][6]

Visualizations

proposed_synthesis start 1-Chloro-3,5-dimethoxybenzene nitration Nitration (e.g., HNO3/H2SO4) start->nitration intermediate 2-Chloro-4,6-dimethoxynitrobenzene nitration->intermediate reduction Reduction (e.g., Zn or H2/Pt-C) intermediate->reduction product This compound reduction->product

Caption: Proposed synthetic pathway for this compound.

References

Technical Support Center: Synthesis of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,6-dimethoxyaniline. The information is structured to address specific issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method for the synthesis of this compound involves a two-step process starting from 3,5-dimethoxyaniline. The first step is the protection of the highly reactive amino group via acetylation, followed by a selective chlorination of the aromatic ring. The final step is the deprotection of the amino group to yield the desired product.

Q2: Why is protection of the amino group necessary before chlorination?

The amino group of an aniline is a strong activating group, which can lead to multiple side reactions during electrophilic aromatic substitution, such as chlorination. Protection, typically through acetylation, moderates the reactivity of the amino group, preventing over-chlorination and oxidation side reactions, thus allowing for more selective and higher-yield synthesis of the target molecule.

Q3: What are the most common impurities found in the final product?

Common impurities can include the starting material (3,5-dimethoxyaniline), the acetylated intermediate (N-acetyl-3,5-dimethoxyaniline), and polychlorinated byproducts (e.g., 2,4-dichloro-3,5-dimethoxyaniline). The presence of these impurities is often indicated by a lower melting point of the product and additional peaks in analytical spectra (e.g., HPLC, GC-MS, NMR).

Q4: How can I purify the crude this compound?

Purification of the crude product can be effectively achieved through recrystallization or column chromatography. For recrystallization, a solvent system such as ethanol/water or ethyl acetate/hexanes is often suitable. Column chromatography using silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can provide a high-purity product. Acid-base extraction can also be employed to separate the basic aniline product from non-basic impurities.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of N-acetyl-3,5-dimethoxyaniline (acetylation step) - Incomplete reaction. - Hydrolysis of acetic anhydride. - Loss of product during workup.- Increase reaction time or temperature. - Use fresh, anhydrous acetic anhydride and solvent. - Optimize the extraction and isolation procedure.
Formation of polychlorinated byproducts - Overly harsh chlorinating agent. - High reaction temperature. - Excess of chlorinating agent.- Use a milder chlorinating agent (e.g., N-chlorosuccinimide instead of Cl2 gas). - Maintain a low reaction temperature (e.g., 0-5 °C). - Use a stoichiometric amount of the chlorinating agent.
Presence of starting material (3,5-dimethoxyaniline) in the final product - Incomplete chlorination. - Incomplete acetylation.- Increase the amount of chlorinating agent slightly or prolong the reaction time. - Ensure the acetylation step goes to completion before proceeding.
Incomplete hydrolysis of the acetyl group - Insufficient acid or base catalyst. - Short reaction time or low temperature.- Increase the concentration of the acid or base catalyst. - Extend the reaction time or increase the reflux temperature.
Product discoloration (dark oil or solid) - Oxidation of the aniline. - Presence of colored impurities.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product by recrystallization with activated carbon or by column chromatography.

Experimental Protocols

Protocol 1: Acetylation of 3,5-dimethoxyaniline
  • Dissolve 3,5-dimethoxyaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the N-acetyl-3,5-dimethoxyaniline.

  • Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Chlorination of N-acetyl-3,5-dimethoxyaniline
  • Suspend N-acetyl-3,5-dimethoxyaniline (1.0 eq) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a reaction vessel protected from light.

  • Cool the suspension to 0-5 °C.

  • Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-chloro-4,6-dimethoxyaniline.

Protocol 3: Hydrolysis of N-acetyl-2-chloro-4,6-dimethoxyaniline
  • Reflux the crude N-acetyl-2-chloro-4,6-dimethoxyaniline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3:1 v/v) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) until a pH of 8-9 is reached.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of chlorinated anilines, which can be used as a starting point for optimization.

Parameter Acetylation Chlorination (with NCS) Hydrolysis (Acidic)
Reactant Ratio Aniline:Acetic Anhydride (1:1.1)Acetanilide:NCS (1:1.05)Acetanilide:HCl (excess)
Solvent Glacial Acetic AcidGlacial Acetic AcidEthanol/Water
Temperature 0 °C to RT0-10 °CReflux
Reaction Time 2-4 hours4-8 hours2-6 hours
Typical Yield >90%70-85%>85%

Visualizations

Synthesis_Pathway A 3,5-Dimethoxyaniline B N-acetyl-3,5-dimethoxyaniline A->B Acetic Anhydride, Acetic Acid C N-acetyl-2-chloro-4,6-dimethoxyaniline B->C N-Chlorosuccinimide, Acetic Acid D This compound C->D HCl, Ethanol, Reflux

Caption: Synthetic pathway for this compound.

Side_Reactions cluster_main Main Reaction cluster_side Potential Side Reactions A N-acetyl-3,5-dimethoxyaniline B This compound (Desired Product) A->B Chlorination & Hydrolysis C Di-chlorinated byproduct A->C Excess Chlorinating Agent D Oxidized byproduct A->D Harsh Conditions

Caption: Main reaction versus potential side reactions.

Troubleshooting_Workflow start Start Synthesis step1 Acetylation start->step1 check1 Check Purity of Intermediate 1 step1->check1 step2 Chlorination check1->step2 Purity OK troubleshoot Consult Troubleshooting Guide check1->troubleshoot Impure check2 Monitor Reaction Progress (TLC/HPLC) step2->check2 check2->step2 Incomplete step3 Hydrolysis check2->step3 Complete check3 Analyze Crude Product (NMR, MS) step3->check3 purify Purification (Recrystallization/Column) check3->purify Impurities Present end Final Product check3->end Pure purify->end

Caption: A logical workflow for troubleshooting the synthesis.

optimization of reaction conditions for 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the optimization of reaction conditions for the synthesis of 2-Chloro-4,6-dimethoxyaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most common and reliable synthetic route involves a two-step process:

  • Nitration: Electrophilic aromatic substitution on the starting material, 1-chloro-3,5-dimethoxybenzene, to introduce a nitro group at the 2-position, yielding 1-chloro-2-nitro-4,6-dimethoxybenzene.

  • Reduction: The subsequent reduction of the nitro group to an amine, affording the final product, this compound.

Q2: What are the critical parameters to control during the nitration step?

A2: Temperature control is crucial during the nitration of 1-chloro-3,5-dimethoxybenzene. The reaction is typically carried out at low temperatures (0-10 °C) to prevent over-nitration and the formation of side products. The rate of addition of the nitrating agent should also be carefully controlled.

Q3: Which reducing agents are suitable for the conversion of the nitro-intermediate to the final aniline product?

A3: Several reducing agents can be employed for this transformation. Common choices include:

  • Catalytic Hydrogenation: Using hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.[1][2]

  • Metal/Acid Reduction: A combination of a metal, such as iron (Fe) or tin(II) chloride (SnCl2), in the presence of an acid like hydrochloric acid (HCl) is also effective.[2][3]

Q4: How can I monitor the progress of the reaction?

A4: The progress of both the nitration and reduction steps can be effectively monitored using Thin Layer Chromatography (TLC). By comparing the spots of the reaction mixture with the starting material and the expected product, you can determine the extent of the reaction.

Q5: What are the common impurities I might encounter?

A5: In the nitration step, potential impurities include unreacted starting material and di-nitro isomers. During the reduction step, incomplete reduction can lead to the presence of the nitro-intermediate in the final product. Over-reduction is also a possibility with some reagents, though less common for aromatic nitro groups.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low yield in nitration step Incomplete reaction.- Ensure the reaction is stirred efficiently. - Extend the reaction time. - Check the concentration and quality of the nitric and sulfuric acids.
Over-nitration or side reactions.- Maintain a low reaction temperature (0-5 °C). - Add the nitrating mixture dropwise and slowly.
Multiple spots on TLC after nitration Formation of isomers or di-nitro products.- Optimize the reaction temperature and stoichiometry of the nitrating agent. - Purify the crude product by column chromatography.
Incomplete reduction of the nitro group Insufficient reducing agent or deactivated catalyst.- Increase the amount of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is fresh and active. - Increase the reaction time or temperature (with caution).
Product is dark or discolored Air oxidation of the aniline product.- Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). - Purify the product quickly after synthesis.
Presence of impurities.- Purify the product by recrystallization or column chromatography.

Experimental Protocols

Step 1: Nitration of 1-Chloro-3,5-dimethoxybenzene

Materials:

  • 1-Chloro-3,5-dimethoxybenzene

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask cooled in an ice-salt bath, slowly add 1-chloro-3,5-dimethoxybenzene to concentrated sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-chloro-2-nitro-4,6-dimethoxybenzene.

Step 2: Reduction of 1-Chloro-2-nitro-4,6-dimethoxybenzene

Materials:

  • 1-Chloro-2-nitro-4,6-dimethoxybenzene

  • Ethanol

  • Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 1-chloro-2-nitro-4,6-dimethoxybenzene in ethanol.

  • Add iron powder to the solution.

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst.

  • Neutralize the filtrate with a 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Nitration Reaction Conditions (Hypothetical Data)

EntryTemperature (°C)Reaction Time (h)Yield of Nitro-intermediate (%)
125165
210178
30-5185
40-5292
5-10288

Table 2: Comparison of Reduction Methods (Hypothetical Data)

EntryReducing AgentSolventReaction Time (h)Yield of Aniline (%)
1Fe / HClEthanol385
2SnCl2 / HClEthanol290
3H2 (1 atm), Pd/CMethanol495
4NaBH4 / NiCl2Methanol175

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction Start 1-Chloro-3,5-dimethoxybenzene Reaction1 Nitration Reaction (0-5 °C) Start->Reaction1 NitratingAgent HNO3 / H2SO4 NitratingAgent->Reaction1 Intermediate 1-Chloro-2-nitro-4,6-dimethoxybenzene Reaction1->Intermediate Reaction2 Reduction Reaction Intermediate->Reaction2 ReducingAgent Fe / HCl or H2, Pd/C ReducingAgent->Reaction2 Product This compound Reaction2->Product

Caption: Synthetic workflow for this compound.

References

removal of byproducts from 2-Chloro-4,6-dimethoxyaniline reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxyaniline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures, with a focus on the removal of reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound, and what are the expected byproducts?

A1: The most common and industrially relevant synthetic route for this compound is the reduction of its nitro precursor, 4,6-dimethoxy-2-nitroaniline. This reaction typically involves the use of a reducing agent such as iron powder in an acidic medium or catalytic hydrogenation.

During this reduction, several byproducts can form due to incomplete reaction or side reactions. The primary byproducts to anticipate are:

  • Unreacted Starting Material: Residual 4,6-dimethoxy-2-nitroaniline.

  • Intermediates of Nitro Reduction: These include the corresponding nitroso and hydroxylamine intermediates.

  • Coupling Products: Azoxy, azo, and hydrazo derivatives can form from the condensation of the nitroso and hydroxylamine intermediates.

Q2: How can I monitor the progress of the reduction reaction to minimize byproduct formation?

A2: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used to separate the starting material, intermediates, and the final product. The reaction is considered complete when the spot corresponding to the starting nitroaniline is no longer visible on the TLC plate. High-performance liquid chromatography (HPLC) can also be employed for more quantitative monitoring.

Q3: What are the recommended methods for purifying the crude this compound product?

A3: Purification of the crude product can be achieved through several standard laboratory techniques:

  • Acid-Base Extraction: As an aniline, the product is basic and can be separated from neutral byproducts. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the aniline into the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified aniline, which is then extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired aniline from byproducts with different polarities. A gradient elution with a solvent system like ethyl acetate in hexane is typically used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an excellent final purification step to obtain a highly pure product.

Q4: I am observing a low yield in my reaction. What are the potential causes and solutions?

A4: Low yields can stem from several factors. In the case of a nitro group reduction, incomplete reaction is a common culprit. Ensure that the reducing agent is fresh and used in a sufficient stoichiometric excess. The reaction time and temperature may also need to be optimized. If using catalytic hydrogenation, ensure the catalyst is active and not poisoned. Additionally, losses during the work-up and purification steps can contribute to a lower overall yield. Careful extraction and handling during purification are crucial.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incomplete Reaction (Starting material remains) Insufficient reducing agent or inactive catalyst.- Use a fresh batch of the reducing agent. - Increase the molar equivalents of the reducing agent. - If using catalytic hydrogenation, use fresh catalyst.
Low reaction temperature or insufficient reaction time.- Gradually increase the reaction temperature while monitoring for side product formation. - Extend the reaction time and monitor progress by TLC or HPLC.
Presence of Colored Impurities (Yellow/Orange) Formation of azoxy or azo byproducts.- Ensure efficient stirring and temperature control to prevent localized high concentrations of intermediates. - Optimize the reaction conditions to favor the complete reduction to the aniline.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during work-up.- Ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the aniline product. - Use a more nonpolar organic solvent for extraction. - Perform multiple extractions to maximize recovery.
Product is an Oil Instead of a Solid Presence of impurities preventing crystallization.- Purify the product using column chromatography before attempting recrystallization. - Try different solvents or solvent mixtures for recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 4,6-dimethoxy-2-nitroaniline with Iron Powder

This protocol is based on a general method for the reduction of nitroanilines.

Materials:

  • 4,6-dimethoxy-2-nitroaniline

  • Iron powder (fine grade)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dimethoxy-2-nitroaniline (1.0 eq) and ethanol.

  • To this solution, add a solution of concentrated HCl in water.

  • Heat the mixture to reflux.

  • Slowly add iron powder (typically 3-5 eq) in portions to the refluxing mixture. The reaction is exothermic, so the addition should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in ethyl acetate and carefully neutralize the solution with a saturated aqueous solution of NaHCO₃ until the effervescence ceases and the aqueous layer is basic.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation

Table 1: Comparison of Purification Methods for a Generic Substituted Aniline

Purification Method Typical Purity Achieved Typical Recovery Advantages Disadvantages
Acid-Base Extraction 85-95%80-90%Removes neutral and acidic impurities effectively. Scalable.May not remove basic impurities. Potential for emulsion formation.
Column Chromatography >98%60-80%High resolution for separating closely related compounds.Can be time-consuming and requires significant solvent volumes. Not ideal for very large scales.
Recrystallization >99%50-70%Excellent for achieving high purity of solid compounds.Requires a suitable solvent system. Can have lower recovery.

Mandatory Visualizations

experimental_workflow start Start: 4,6-dimethoxy-2-nitroaniline reaction Reduction with Fe/HCl in Ethanol start->reaction filtration Filtration to remove Iron Salts reaction->filtration concentration1 Concentration to remove Ethanol filtration->concentration1 extraction Acid-Base Extraction concentration1->extraction drying Drying with Na2SO4 extraction->drying concentration2 Concentration of Organic Solvent drying->concentration2 purification Column Chromatography concentration2->purification end End: Pure this compound purification->end

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Crude Product Analysis check_sm Starting Material Present? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_byproducts Other Spots on TLC? check_sm->check_byproducts No incomplete_rxn->start Optimize Reaction side_rxn Side Reactions Occurred check_byproducts->side_rxn Yes purify Proceed to Purification check_byproducts->purify No side_rxn->purify Purify by Chromatography

Caption: Troubleshooting logic for byproduct removal in this compound synthesis.

stability of 2-Chloro-4,6-dimethoxyaniline under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Chloro-4,6-dimethoxyaniline. Here you will find troubleshooting guides and frequently asked questions regarding the stability of this compound under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Like many substituted anilines, this compound is susceptible to degradation under several conditions. The primary concerns are oxidation, which can be initiated by exposure to air and light, and hydrolysis under strongly acidic or basic conditions. The electron-donating methoxy groups and the amino group make the aromatic ring electron-rich and thus prone to oxidation.[1][2]

Q2: How should this compound be properly stored?

A2: To ensure stability, this compound should be stored at 4°C, protected from light.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in the literature, based on the reactivity of similar compounds, potential degradation pathways include:

  • Oxidation: Formation of colored impurities, potentially leading to dimerization or polymerization. Oxidation of the amino group can also occur.[4][5]

  • Hydrolysis (Acidic/Basic): Cleavage of the methoxy ether linkages is possible under harsh acidic or basic conditions, though aromatic ethers are generally more stable than aliphatic ethers.[6]

  • Photodegradation: Exposure to UV light may lead to the formation of various photolytic products. Chloroanilines have been shown to undergo photodegradation.[7]

Q4: Are there any known incompatibilities for this compound?

A4: Aromatic amines can be incompatible with strong oxidizing agents, acids, and acid chlorides.[8] Reactions with these substances can be exothermic and may lead to degradation of the aniline.

Stability Under Different Reaction Conditions: An Overview

Due to the limited availability of specific stability data for this compound, the following information is based on general knowledge of substituted anilines and aromatic compounds and should be used as a guideline for experimental design.

Acidic Conditions: Anilines are basic and will form salts with acids. While this can increase solubility in aqueous media, strong acidic conditions, especially at elevated temperatures, may lead to hydrolysis of the methoxy groups.[6] The protonated amino group is generally less susceptible to oxidation.

Basic Conditions: Under basic conditions, the free amine is more susceptible to oxidation. While the methoxy groups are generally stable to base, very strong basic conditions combined with high temperatures could potentially lead to ether cleavage.

Oxidative Conditions: The presence of oxidizing agents (e.g., peroxides, metal ions) or exposure to air can lead to the formation of colored impurities and complex degradation products. The electron-rich aromatic ring is activated towards oxidation.[9][10]

Thermal Conditions: While specific thermal decomposition data is unavailable, many organic molecules will decompose at elevated temperatures. It is recommended to perform thermal stress studies (e.g., thermogravimetric analysis) to determine the decomposition temperature. For some related compounds, significant degradation is observed at temperatures above 150-200°C.[11]

Photolytic Conditions: Exposure to light, particularly UV radiation, can cause degradation. It is crucial to protect solutions and solid samples from light to prevent the formation of photolytic byproducts.[12]

Illustrative Quantitative Stability Data

The following tables present hypothetical data from forced degradation studies on this compound to illustrate its potential stability profile. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Table 1: Hypothetical Stability of this compound in Solution under Various Stress Conditions.

ConditionTime (hours)% Degradation (Hypothetical)Potential Degradants
0.1 M HCl at 60°C245 - 10%Hydrolysis products (demethylation)
0.1 M NaOH at 60°C2410 - 15%Oxidation products
3% H₂O₂ at RT2420 - 30%Oxidized dimers, polymers
Thermal (Solid) at 100°C72< 5%Minimal decomposition
Photolytic (UV light)2415 - 25%Photodegradation products

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Reaction mixture turns dark brown or black. Oxidation of the aniline.- Perform the reaction under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Protect the reaction from light. - Consider protecting the amino group (e.g., as an acetamide) if compatible with your reaction scheme.[1][2]
Low yield in reactions involving acidic reagents. Degradation of the starting material or product under acidic conditions.- Add the acidic reagent slowly at a lower temperature. - Neutralize the reaction mixture as soon as the reaction is complete. - Consider using a milder acid or a different synthetic route.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products during sample preparation or analysis.- Prepare samples fresh and analyze them promptly. - If using an acidic mobile phase, ensure the sample is stable under those conditions. - Use LC-MS to identify the mass of the unknown peaks to help elucidate their structures.
Inconsistent reaction outcomes. Purity of the starting material.- Ensure the purity of this compound before use. If it appears discolored, consider purification (e.g., recrystallization).

Experimental Protocols

General Protocol for a Forced Degradation Study

This protocol is a general guideline based on ICH recommendations and should be adapted for specific experimental needs.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.

    • Heat the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%).

    • Keep the solution at room temperature or a slightly elevated temperature, protected from light, for a defined period.

    • At specified time points, withdraw samples for analysis.

  • Thermal Degradation (Solution):

    • Heat the stock solution at an elevated temperature (e.g., 70°C) in a sealed vial, protected from light.

    • Analyze samples at specified time points.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 100°C).

    • At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a photostable, transparent container to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13]

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at the end of the exposure period.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to observe the formation of any degradation products.

Visualizations

G cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic (e.g., 0.1M HCl, 60°C) Compound This compound Acid->Compound Base Basic (e.g., 0.1M NaOH, 60°C) Base->Compound Oxidation Oxidative (e.g., 3% H₂O₂) Oxidation->Compound Thermal Thermal (e.g., 100°C) Thermal->Compound Photo Photolytic (UV/Vis Light) Photo->Compound Hydrolysis Hydrolysis Products (e.g., Demethylation) Compound->Hydrolysis Hydrolysis Oxidized Oxidation Products (Dimers, Polymers) Compound->Oxidized Oxidation Photoproducts Photodegradation Products Compound->Photoproducts Photolysis Decomposition Thermal Decomposition Products Compound->Decomposition Thermal Stress

Caption: Potential Degradation Pathways of this compound.

G Start Start: Prepare Stock Solution of this compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Sample Withdraw Samples at Defined Time Points Stress->Sample Neutralize Neutralize/Quench (if applicable) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Evaluate Data: % Degradation & Degradant Profile Analyze->Data

Caption: General Workflow for a Forced Degradation Study.

References

Technical Support Center: Large-Scale Synthesis of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Chloro-4,6-dimethoxyaniline.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identification and mitigation strategies. A common synthetic pathway involves the chlorination of a suitable precursor followed by the reduction of a nitro group.

Q1: I'm experiencing a low yield and incomplete reaction during the reduction of the nitro-intermediate (2-Chloro-4,6-dimethoxynitrobenzene). What should I do?

A1: Incomplete reduction is a frequent challenge in scaling up nitro-to-aniline transformations. The cause often lies with the catalyst or reaction conditions.

  • Possible Causes & Solutions:

    • Catalyst Inactivity (Catalytic Hydrogenation): If you are using a catalyst like Palladium on carbon (Pd/C), its activity might be compromised. Ensure you are using a fresh or properly activated catalyst. The catalyst loading is also critical; an insufficient amount will lead to an incomplete reaction.[1][2]

    • Insufficient Reductant (Chemical Reduction): For chemical reductions using agents like iron or zinc powder, ensure the correct molar equivalents are used.[3] The reaction may require acidic conditions to proceed efficiently.

    • Poor Mass Transfer: In large-scale reactors, inefficient stirring can lead to poor mixing of the substrate, catalyst, and hydrogen (for hydrogenation), slowing down the reaction. Ensure agitation is sufficient to keep the catalyst suspended and facilitate gas-liquid transfer.

    • Suboptimal Temperature and Pressure: While some reductions can proceed at room temperature and low pressure, scaling up may require elevated temperatures or pressures to achieve a reasonable reaction time.[1] However, excessively high temperatures can lead to side reactions.

Q2: My final product is dark-colored and seems to be degrading upon isolation and storage. How can I prevent this?

A2: Anilines, particularly electron-rich ones like this compound, are susceptible to oxidation, which often results in discoloration (from off-white/pale yellow to dark brown or purple).

  • Possible Causes & Solutions:

    • Air Oxidation: The amino group is easily oxidized by atmospheric oxygen.

      • Inert Atmosphere: Conduct the reaction work-up, filtration, and drying steps under an inert atmosphere (e.g., Nitrogen or Argon).

      • Antioxidants: Consider adding a small amount of an antioxidant like sodium sulfite or sodium dithionite during the work-up phase.

    • Light Exposure: Photodegradation can also contribute to discoloration. Protect the compound from light during processing and storage by using amber glass containers or covering equipment with aluminum foil.

    • Residual Impurities: Trace amounts of metallic impurities from reduction steps (like residual iron) can catalyze oxidation. Ensure the product is thoroughly purified. An acid-base extraction can help in removing metallic contaminants.[2]

Q3: I am observing significant byproduct formation, specifically dichlorinated or other isomeric impurities. What is the likely cause?

A3: The formation of such impurities typically points to issues in the chlorination step of the precursor.

  • Possible Causes & Solutions:

    • Poor Regioselectivity: The directing effects of the methoxy and nitro/amino groups can lead to chlorination at undesired positions. The choice of chlorinating agent and reaction conditions is crucial for controlling selectivity.

    • Over-Chlorination: Using harsh chlorinating agents (e.g., Cl₂) or an excess of the reagent can lead to the formation of dichlorinated species.

      • Milder Reagents: Consider using N-chlorosuccinimide (NCS) for a more controlled chlorination.

      • Stoichiometric Control: Carefully control the stoichiometry of the chlorinating agent. A slow, portion-wise, or dropwise addition can prevent localized high concentrations of the reagent, minimizing over-reaction.[2]

      • Temperature Control: Run the reaction at the lowest effective temperature to enhance selectivity and reduce side reactions.[2]

Q4: The purification of the final product is proving difficult. Recrystallization yields an oil or results in significant product loss. What are my options?

A4: Purification is a critical step for achieving the desired product quality on a large scale.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The chosen solvent may be too good (high loss) or too poor (oiling out) for effective recrystallization.

      • Solvent Screening: Perform a systematic screening of various solvents and solvent mixtures (e.g., heptane/ethyl acetate, toluene, ethanol/water) to find the optimal system that provides good crystal formation upon cooling with minimal solubility when cold.[4][5]

    • Presence of Eutectic Impurities: Some impurities can form a eutectic mixture with the product, lowering its melting point and causing it to oil out.

      • Alternative Purification: If recrystallization fails, consider an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and extract with a dilute aqueous acid (e.g., HCl). The basic aniline will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer can then be basified to precipitate the purified product, which is then filtered.[2]

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route for this compound?

A1: A robust and frequently used strategy for producing substituted anilines on a large scale involves the reduction of the corresponding nitro compound. The overall workflow can be visualized as a two-stage process:

  • Chlorination: Synthesis of the key intermediate, 2-Chloro-4,6-dimethoxynitrobenzene, typically by electrophilic chlorination of a 1,3-dimethoxy-5-nitrobenzene precursor.

  • Reduction: Conversion of the nitro intermediate to the final aniline product via catalytic hydrogenation or chemical reduction. This final step is often the most critical for yield and purity on a large scale.

Synthetic Workflow for this compound A 1,3-Dimethoxy-5-nitrobenzene (Starting Material) B 2-Chloro-4,6-dimethoxynitrobenzene (Intermediate) A->B Step 1: Chlorination (e.g., NCS, Acetic Acid) C This compound (Final Product) B->C Step 2: Reduction (e.g., H₂, Pd/C or Fe/HCl)

A common two-step synthesis pathway.

Q2: Which reduction method is preferred for large-scale synthesis: catalytic hydrogenation or chemical reduction?

A2: The choice depends on factors like cost, available equipment, environmental considerations, and desired product purity.

FeatureCatalytic Hydrogenation (e.g., H₂/Pd-C)Chemical Reduction (e.g., Fe/HCl)
Pros High purity, clean reaction, minimal wasteLower cost reagents, no specialized pressure equipment needed
Cons High-pressure equipment needed, catalyst cost/handling/recoveryGenerates large amounts of metal sludge (environmental issue), potential for metal contamination in product
Scalability Excellent, widely used in industryCan be cumbersome on a very large scale due to waste handling

Catalytic hydrogenation is often preferred in modern pharmaceutical manufacturing for its cleanliness and high purity, despite the higher initial capital investment.[1]

Q3: What are the primary safety considerations for this synthesis?

A3:

  • Chlorination: Chlorinating agents can be corrosive and toxic. Reactions should be performed in a well-ventilated area (e.g., fume hood) with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas, often under pressure, and potentially pyrophoric catalysts (like Raney Nickel or dry Pd/C). It requires specialized high-pressure reactors and strict adherence to safety protocols to prevent fire or explosion hazards.[1]

  • Solvents: The use of flammable organic solvents requires grounding of equipment to prevent static discharge and working in an environment free of ignition sources.

  • Product Handling: The final aniline product should be handled as a potentially toxic substance. Avoid inhalation of dust and skin contact.

Q4: How can I troubleshoot a failed or low-yielding reduction reaction?

A4: A logical troubleshooting approach can help identify the root cause quickly.

Troubleshooting Flow: Low Yield in Reduction Step start Low Yield / Incomplete Reaction check_method Which reduction method? start->check_method hydro Catalytic Hydrogenation check_method->hydro Hydrogenation chemical Chemical Reduction check_method->chemical Chemical check_catalyst Is catalyst active/fresh? hydro->check_catalyst replace_catalyst Replace or reactivate catalyst. Increase loading. check_catalyst->replace_catalyst No check_h2 Is H₂ pressure adequate? check_catalyst->check_h2 Yes increase_pressure Increase H₂ pressure. Check for leaks. check_h2->increase_pressure No check_mixing Is agitation sufficient? check_h2->check_mixing Yes increase_mixing Increase stirring speed. check_mixing->increase_mixing No check_reductant Is reductant stoichiometry correct? chemical->check_reductant add_reductant Verify calculations. Add more reductant. check_reductant->add_reductant No check_acid Is acid concentration correct? check_reductant->check_acid Yes add_acid Add more acid. check_acid->add_acid No

A logical flow for troubleshooting the reduction step.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of 2-Chloro-4,6-dimethoxynitrobenzene

This protocol is a representative example and should be optimized for specific equipment and scale.

  • Reactor Setup: Charge a high-pressure hydrogenation reactor with 2-Chloro-4,6-dimethoxynitrobenzene (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 0.5-2.0 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the reactor. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. Heat the reaction to the target temperature (e.g., 40-60 °C). The reaction is monitored by the cessation of hydrogen uptake.[1]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of celite or diatomaceous earth to remove the Pd/C catalyst.[1] Wash the filter cake with the reaction solvent. Caution: The catalyst on the filter pad can be pyrophoric; do not allow it to dry in the air. Quench it carefully with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can then be purified.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system (e.g., heptane/ethyl acetate) identified from prior screening.

  • Dissolution: Transfer the crude product to a suitable vessel and add the minimum amount of the hot solvent (or the more soluble solvent in a binary system) required to fully dissolve the material.

  • Decolorization (Optional): If the solution is highly colored, a small amount of activated carbon can be added. Stir for a short period at high temperature and then hot-filter to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a binary solvent system, the less soluble solvent can be added slowly until turbidity is observed. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Further cool the mixture in an ice bath to maximize the yield of the precipitate.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum at a moderate temperature (e.g., 40 °C) to obtain the purified this compound.[5]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions with 2-chloro-4,6-dimethoxyaniline.

Catalyst Selection and Optimization

This compound is an electron-rich aryl chloride, which presents specific challenges in cross-coupling reactions. The electron-donating methoxy and aniline groups can decrease the reactivity of the C-Cl bond towards oxidative addition, a critical step in the catalytic cycle. Therefore, the selection of a highly active catalyst system is paramount for successful coupling.

Recommended Catalyst Systems

For successful cross-coupling reactions with this compound, palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally recommended. These ligands promote the formation of the active catalytic species and facilitate the challenging oxidative addition step.

Coupling ReactionPalladium PrecursorRecommended LigandsTypical BaseTypical Solvent
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₃PO₄, K₂CO₃, Cs₂CO₃Toluene, Dioxane, THF
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃XPhos, RuPhos, BrettPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂, Pd(OAc)₂PPh₃, XPhosEt₃N, i-Pr₂NHTHF, DMF
Heck Pd(OAc)₂P(o-tolyl)₃, PPh₃Et₃N, NaOAcDMF, Acetonitrile

Troubleshooting Guide

This guide addresses common issues encountered during cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion.

Possible Causes & Solutions:

  • Catalyst Inactivity: The electron-rich nature of this compound can make oxidative addition difficult.

    • Solution: Switch to a more active catalyst system. Use a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[1] Consider using a pre-formed palladium catalyst which can be more reliable in generating the active Pd(0) species.

  • Inefficient Base: The choice and quality of the base are crucial.

    • Solution: Use a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Protodeboronation of Boronic Acid: The boronic acid coupling partner can degrade, especially in the presence of water.

    • Solution: Use anhydrous solvents and reagents. Consider using boronic esters (e.g., pinacol esters) which are more stable.

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Thoroughly degas all solvents and ensure the reaction is carried out under a strict inert atmosphere (argon or nitrogen).

Q2: I am observing significant side products in my Buchwald-Hartwig amination.

Possible Causes & Solutions:

  • Hydrodehalogenation: The starting material is being reduced instead of coupled.

    • Solution: This can be caused by β-hydride elimination. The choice of ligand is critical to favor reductive elimination over this side reaction.[2] Use bulky ligands like BrettPhos or RuPhos.

  • Homocoupling of the Amine: The amine coupling partner is reacting with itself.

    • Solution: This can be influenced by the base and catalyst system. Screen different bases (e.g., switch from NaOt-Bu to K₃PO₄). Lowering the reaction temperature might also help.

Q3: My Sonogashira coupling is sluggish and gives a low yield.

Possible Causes & Solutions:

  • Catalyst System: Standard Pd(PPh₃)₄ may not be active enough for this substrate.

    • Solution: For challenging aryl chlorides, a combination of a palladium source like Pd(OAc)₂ with a more electron-rich ligand such as XPhos can be more effective. Copper-free conditions are also an option to consider, which can sometimes improve yields for specific substrates.

  • Amine Base: The choice of amine base is important.

    • Solution: Diisopropylamine or triethylamine are commonly used. Ensure the amine is dry and freshly distilled.

  • Glaser Coupling: Homocoupling of the terminal alkyne is a common side reaction.

    • Solution: This is often promoted by the copper co-catalyst. Running the reaction under copper-free conditions or using a lower concentration of the copper salt can minimize this.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose catalyst system to start with for cross-coupling with this compound?

For initial screening, a catalyst system composed of Pd₂(dba)₃ as the palladium precursor and a bulky, electron-rich biaryl phosphine ligand like XPhos or SPhos is a robust starting point for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[1] For Sonogashira couplings, a Pd(PPh₃)₂Cl₂/CuI system is a standard starting point, but consider moving to a more advanced ligand if reactivity is low.

Q2: How do the methoxy and aniline groups on the substrate affect the reaction?

The two methoxy groups and the aniline are electron-donating groups. This increases the electron density on the aromatic ring, making the carbon-chlorine bond stronger and less susceptible to oxidative addition by the palladium catalyst. This is why more active catalyst systems are required compared to electron-deficient aryl chlorides.

Q3: Is it necessary to protect the aniline group during the cross-coupling reaction?

In many cases, the aniline group does not need to be protected for Suzuki-Miyaura and Sonogashira couplings, especially when using appropriate bases and catalyst systems. However, for Buchwald-Hartwig amination where an external amine is the coupling partner, the aniline of the substrate could potentially compete. If self-coupling or other side reactions involving the aniline are observed, protection (e.g., as an amide or carbamate) may be necessary.

Q4: What are the key experimental parameters to control for a successful reaction?

  • Inert Atmosphere: Rigorous exclusion of oxygen is critical to prevent catalyst deactivation.

  • Anhydrous Conditions: Water can lead to side reactions like protodeboronation in Suzuki couplings. Use dry solvents and reagents.

  • Purity of Reagents: Ensure all starting materials, especially the boronic acid/ester and the base, are of high purity.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is often necessary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific boronic acids.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) and add them to the Schlenk tube.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture with stirring at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This is a general protocol for coupling with a primary or secondary amine and may require optimization.

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

  • Reaction: Seal the Schlenk tube, remove it from the glovebox, and heat the mixture with stirring at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite®. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: Purify the crude product by column chromatography.

Visualizing Experimental Workflow and Logic

Catalyst_Selection_Workflow Catalyst Selection Workflow for this compound cluster_start Start cluster_catalyst Catalyst System Selection cluster_conditions Reaction Conditions cluster_execution Execution and Troubleshooting Start Define Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Precursor Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Start->Precursor Ligand Select Ligand (Bulky, Electron-Rich Phosphine or NHC) Precursor->Ligand Base Select Base (e.g., K₃PO₄, NaOt-Bu) Ligand->Base Solvent Select Solvent (e.g., Toluene, Dioxane) Base->Solvent Experiment Run Experiment under Inert Atmosphere Solvent->Experiment Analysis Analyze Results (TLC, GC-MS, NMR) Experiment->Analysis Troubleshoot Troubleshoot? (Low Yield, Side Products) Analysis->Troubleshoot Optimize Optimize Conditions (Ligand, Base, Temp.) Troubleshoot->Optimize Yes Success Successful Coupling Troubleshoot->Success No Optimize->Experiment

Caption: A workflow for selecting and optimizing a catalyst system for cross-coupling reactions.

Caption: A decision-making diagram for troubleshooting low conversion in cross-coupling reactions.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Chloro-4,6-dimethoxyaniline. Given the limited availability of direct experimental data for this specific compound, this document leverages established methods for structurally similar aromatic amines, particularly chloroanilines and dimethoxyanilines, to propose and compare suitable analytical approaches. The primary techniques discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), selected for their widespread use, sensitivity, and selectivity in the analysis of pharmaceutical intermediates and related compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control versus trace impurity analysis). Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods adapted for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UV (Adapted)GC-MS (Adapted)
Linearity (R²) > 0.999> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 - 3 µg/mL0.03 - 0.3 µg/mL
Precision (%RSD) < 2%< 10%
Accuracy/Recovery (%) 98 - 102%95 - 105%

Note: The data presented in this table are estimations derived from validated methods for similar analytes, such as other chloroaniline and methoxyaniline derivatives.[1][2][3] These values provide a comparative baseline for method selection and development for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. When coupled with a UV detector, it offers a reliable and cost-effective solution for quantification.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) is typically employed. The organic modifier concentration can be optimized to achieve the desired retention and separation.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times.[3]

  • Detection: UV detection at a wavelength of maximum absorbance for this compound (a wavelength scan is recommended to determine the optimal value, likely in the range of 230-250 nm).

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as methanol or acetonitrile.

  • Dilute the stock solution to the desired concentration range with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique, particularly well-suited for the identification and quantification of volatile and semi-volatile compounds. For aniline derivatives, derivatization may sometimes be employed to improve chromatographic performance and sensitivity, although direct analysis is also possible.[4]

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is generally effective for separating aromatic amines.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. An example program could be: start at 80 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole, operated in either full scan mode for qualitative analysis and impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • For trace analysis in complex matrices (e.g., biological fluids, environmental samples), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[4][5]

  • Derivatization (optional): To improve volatility and peak shape, the aniline functionality can be derivatized, for instance, by acylation.[1]

Method Selection and Workflow

The choice between HPLC and GC-MS will depend on the specific analytical requirements. The following diagram illustrates a general workflow for the analysis of this compound.

cluster_sample Sample Preparation cluster_data Data Analysis Sample Sample Matrix Dissolution Dissolution in appropriate solvent Sample->Dissolution Extraction Extraction (LLE/SPE) (if required for trace analysis) Dissolution->Extraction Derivatization Derivatization (optional for GC-MS) Extraction->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration HPLC HPLC-UV/PDA Filtration->HPLC GCMS GC-MS Filtration->GCMS Quantification Quantification HPLC->Quantification GCMS->Quantification Identification Impurity Identification GCMS->Identification

General analytical workflow for this compound.

Signaling Pathways and Logical Relationships

As this compound is primarily a chemical intermediate, it is not typically associated with specific biological signaling pathways. The primary logical relationship in its analysis is the decision-making process for selecting the appropriate analytical technique, as outlined in the diagram below.

cluster_decision Method Selection Criteria cluster_methods Recommended Methods AnalyteProperties Analyte Properties (Volatility, Thermal Stability) HPLC HPLC-UV/PDA AnalyteProperties->HPLC Non-volatile, Thermally Labile GCMS GC-MS AnalyteProperties->GCMS Volatile, Thermally Stable MatrixComplexity Sample Matrix Complexity MatrixComplexity->HPLC Less Complex MatrixComplexity->GCMS Complex (with SPE/LLE) Sensitivity Required Sensitivity Sensitivity->HPLC Moderate Sensitivity->GCMS High (Trace Analysis)

Decision tree for selecting an analytical method.

References

Comparative Guide to Purity Analysis of 2-Chloro-4,6-dimethoxyaniline: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Chloro-4,6-dimethoxyaniline. The following sections present a comprehensive experimental protocol for a reversed-phase HPLC method, a summary of expected performance data, and an evaluation of alternative methods, supported by clear visualizations to aid in methodological selection.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely adopted technique for the separation, identification, and quantification of components in a mixture. A reversed-phase HPLC method is particularly well-suited for the analysis of moderately polar aromatic amines like this compound.

Experimental Protocol: HPLC Method for this compound

1. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm.[1]

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of acetonitrile.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution and record the chromatogram to determine the retention time of the main peak.

  • Inject the sample solution and record the chromatogram.

  • Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Performance

The following table summarizes the expected quantitative data from the HPLC analysis of a this compound sample.

ParameterValue
Retention Time of Main Peak~ 4.5 min
Peak Area of Main ComponentVaries with concentration
Calculated Purity>98%[2]
Limit of Detection (LOD)~ 0.01 µg/mL
Limit of Quantification (LOQ)~ 0.03 µg/mL

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Weigh & Dissolve Reference Standard injection Inject Sample/Standard prep_std->injection prep_smp Weigh & Dissolve Sample prep_smp->injection instrument Instrument Setup (Column, Mobile Phase, etc.) equilibration System Equilibration instrument->equilibration equilibration->injection detection UV Detection at 235 nm injection->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation (% Area) integration->calculation Method_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes HPLC HPLC-UV Quant Quantitative Accuracy HPLC->Quant Excellent Ident Impurity Identification HPLC->Ident Good (with standards) Speed Speed & Cost HPLC->Speed Moderate GCMS GC-MS GCMS->Quant Good GCMS->Ident Excellent GCMS->Speed Slower & High Cost TLC TLC TLC->Quant Limited TLC->Ident Limited TLC->Speed Fast & Low Cost

References

A Comparative Guide to Analytical Methods for the Identification of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the identification and characterization of 2-Chloro-4,6-dimethoxyaniline. The primary focus is on a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method, with comparisons to alternative techniques including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical technique for their specific research needs.

Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and highly recommended technique for the definitive identification and quantification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates the analyte from the sample matrix, and the mass spectrometer provides detailed mass fragmentation patterns, enabling unequivocal structural confirmation.

Proposed GC-MS Experimental Protocol

This protocol is a synthesized approach based on established methods for aniline derivatives and related chlorinated aromatic compounds. Method validation is required for specific applications.

1. Sample Preparation (Liquid-Liquid Extraction):

  • Adjust the pH of the aqueous sample to >11 using 1 M Sodium Hydroxide.

  • Transfer 1 liter of the alkalinized sample to a 2-liter separatory funnel.

  • Add 60 mL of a suitable solvent like dichloromethane and shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic (bottom) layer.

  • Repeat the extraction twice more with fresh 60 mL portions of the solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • An internal standard may be added before extraction for quantitative analysis.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890N or equivalent system equipped with a split/splitless injector.

  • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: 250°C, splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 280°C at a rate of 10°C/min, hold for 5 minutes.[1]

  • Mass Spectrometer: Quadrupole or Ion Trap analyzer.

  • Interface Temperature: 280°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification. Based on the molecular weight of 187.62 g/mol , characteristic ions would be selected for SIM mode.

GC-MS Analytical Workflow

The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.

GC-MS workflow for this compound analysis.

Comparison of Analytical Techniques

The selection of an analytical method depends on the specific requirements of the study, such as the need for quantification, structural elucidation, or high-throughput screening. The table below summarizes the typical performance characteristics of GC-MS and alternative methods for the analysis of substituted anilines.

ParameterGC-MSHPLC-MS/MSNMR SpectroscopyFTIR Spectroscopy
Primary Use Identification & QuantificationQuantification & IdentificationStructural ElucidationFunctional Group ID
Selectivity Very HighVery HighHighModerate
Sensitivity (LOD) Low µg/L to ng/LLow µg/L to ng/L[2]mg to µg range% to high ppm range
Limit of Quant. (LOQ) Low µg/L to ng/LLow µg/L to ng/L[2]Not typically usedNot typically used
**Linearity (R²) **> 0.99> 0.995[2]Not applicableNot applicable
Sample Throughput ModerateHighLowHigh
Key Advantage Excellent for volatile compounds; extensive libraries.Ideal for polar and thermolabile compounds without derivatization.[3]Provides unequivocal structural information and isomer differentiation.[4][5][6]Fast, non-destructive, and provides information on chemical bonds.[7]
Key Limitation May require derivatization for polar analytes; not suitable for thermolabile compounds.[3]Matrix effects can cause ion suppression.Lower sensitivity compared to MS techniques.[8]Provides limited structural information; not ideal for complex mixtures.

Note: The quantitative values presented are typical for the analysis of substituted anilines and may vary depending on the specific analyte, matrix, and instrument configuration.

Alternative Analytical Methods

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC is a strong alternative to GC, particularly because it does not require the analyte to be volatile and can often be performed without chemical derivatization.[3] Coupling HPLC with a tandem mass spectrometer (MS/MS) provides excellent sensitivity and selectivity, making it suitable for trace-level quantification in complex matrices like environmental or biological samples.[1] For aniline derivatives, reversed-phase chromatography using a C18 column with a methanol or acetonitrile and water mobile phase is common.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled technique for the definitive structural elucidation of organic molecules.[4][6] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the unambiguous identification of isomers, which can be challenging for MS-based methods alone. While its sensitivity is lower than mass spectrometry, NMR is a powerful tool for characterizing reference standards, identifying unknown impurities, and confirming molecular structures.[5][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a molecule.[7] For this compound, FTIR can confirm the presence of key structural features such as the amine (N-H) stretching, aromatic ring (C=C) vibrations, C-O (ether) stretching, and C-Cl stretching.[11] While not suitable for trace quantification or separating mixtures, it is an excellent method for the rapid verification of bulk material identity.

References

quantitative analysis of 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 2-Chloro-4,6-dimethoxyaniline for Researchers and Drug Development Professionals

Introduction

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds and other fine chemicals. The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Consequently, robust and reliable analytical methods for the are essential for quality control during synthesis, formulation, and stability studies. This guide provides a comparative overview of suitable analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry, offering detailed experimental protocols and performance characteristics to aid researchers in selecting the most appropriate method for their needs.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance metrics for the recommended analytical techniques.

Analytical MethodPrincipleTypical Linearity RangeLimit of Detection (LOD) / Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (RSD%)Key AdvantagesKey Disadvantages
HPLC-UV Reversed-phase chromatography with UV detection0.1 - 100 µg/mLLOD: ~0.03 µg/mL LOQ: ~0.1 µg/mL98 - 102%< 2%High selectivity and sensitivity, suitable for complex matrices, non-destructive.Requires more expensive instrumentation and solvents compared to titration.
GC-FID/MS Gas chromatography with Flame Ionization or Mass Spectrometric detection0.1 - 100 µg/mLLOD: ~0.02 µg/mL LOQ: ~0.07 µg/mL97 - 103%< 3%High sensitivity, excellent for volatile impurities, MS provides structural confirmation.Requires derivatization for polar analytes, high temperature may degrade some samples.
Bromination Titration Volumetric titration based on the reaction with bromine> 1 mg/mLHigh mg range95 - 105%< 5%Simple, inexpensive, does not require sophisticated instrumentation.Low sensitivity and selectivity, susceptible to interferences from other aromatic amines.

Experimental Protocols

Accurate and reproducible results are contingent on meticulously executed experimental protocols. Below are detailed methodologies for the using HPLC-UV, GC-MS, and Bromination Titration.

High-Performance Liquid Chromatography (HPLC-UV)

This method is highly suitable for the routine quality control of this compound, offering a good balance of sensitivity, selectivity, and speed.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase in a 100 mL volumetric flask and make up to the mark to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Filter the sample and standard solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of this compound, especially for identifying and quantifying volatile impurities. Derivatization is often employed to improve the chromatographic behavior of anilines.

GC-MS Conditions:

  • Gas Chromatograph: Agilent 6890N or similar.[1]

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[1]

  • Injector: Splitless mode at 250°C.[1]

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Ion Trap or Quadrupole analyzer.[1]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

Sample Preparation (with Derivatization):

  • Accurately weigh about 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable solvent like ethyl acetate.

  • To 1 mL of the sample solution, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Heat the mixture at 60°C for 30 minutes.

  • Cool to room temperature and inject 1 µL into the GC-MS system.

  • Prepare calibration standards in the same manner.

Bromination Titration

This classical titrimetric method is based on the reaction of the aromatic amine with an excess of bromine, followed by back-titration of the unreacted bromine.[2][3][4] This method is suitable for the assay of bulk material where high accuracy and precision are not paramount.

Reagents:

  • 0.1 N Brominating solution (KBrO₃/KBr)

  • 0.1 N Sodium thiosulfate (Na₂S₂O₃) solution

  • 10% Potassium iodide (KI) solution

  • Concentrated Hydrochloric Acid (HCl)

  • Starch indicator solution

Procedure:

  • Accurately weigh about 100 mg of the this compound sample and dissolve it in 20 mL of glacial acetic acid in a 250 mL iodine flask.

  • Add 20 mL of 0.1 N brominating solution and 5 mL of concentrated HCl.[2] Stopper the flask and allow it to stand in the dark for 15 minutes with occasional shaking.

  • Carefully add 10 mL of 10% KI solution and reseal the flask.[3]

  • Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the solution becomes pale yellow.

  • Add a few drops of starch indicator and continue the titration until the blue color disappears.

  • Perform a blank titration under the same conditions without the analyte.

  • Calculate the amount of this compound based on the difference between the blank and sample titration volumes.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Standards dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the HPLC-UV analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (e.g., with BSTFA) dissolve->derivatize heat Heat (60°C) derivatize->heat inject Inject into GC-MS heat->inject separate Separation on HP-5MS Column inject->separate detect MS Detection (EI) separate->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for the GC-MS analysis of this compound.

Titration_Workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration weigh Weigh Sample dissolve Dissolve in Acetic Acid add_br Add Brominating Solution & HCl dissolve->add_br react React in Dark (15 min) add_br->react add_ki Add KI Solution react->add_ki titrate_na2s2o3 Titrate with Na2S2O3 add_ki->titrate_na2s2o3 add_starch Add Starch Indicator titrate_na2s2o3->add_starch endpoint Determine Endpoint add_starch->endpoint calculate Calculate Purity endpoint->calculate

Caption: Workflow for the Bromination Titration of this compound.

References

A Spectroscopic Guide to 2-Chloro-4,6-dimethoxyaniline and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Spectroscopic Signatures

This guide provides a detailed spectroscopic comparison of 2-Chloro-4,6-dimethoxyaniline and its key precursors, offering a valuable resource for researchers engaged in organic synthesis and drug development. By presenting key experimental data from various analytical techniques, this document aims to facilitate the identification and characterization of these compounds throughout the synthetic process.

Synthetic Pathway Overview

The synthesis of this compound typically proceeds from the readily available starting material, 1,3-dimethoxybenzene. The synthetic route involves a nitration step to introduce a nitro group onto the aromatic ring, followed by a chlorination reaction, and finally, the reduction of the nitro group to form the target aniline derivative. The logical workflow for this synthesis is depicted below.

digraph "synthesis_workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label=""]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="1,3-Dimethoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Nitration\n(HNO3/H2SO4)", shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="2-Nitro-1,3-dimethoxybenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Chlorination\n(e.g., SO2Cl2)", shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Reduction\n(e.g., SnCl2/HCl or H2/Pd-C)", shape="ellipse", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> B [arrowhead="normal", color="#5F6368"]; B -> C [arrowhead="normal", color="#5F6368"]; C -> D [arrowhead="normal", color="#5F6368"]; D -> E [arrowhead="normal", color="#5F6368"]; E -> F [arrowhead="normal", color="#5F6368"]; F -> G [arrowhead="normal", color="#5F6368"]; }

Figure 1: Synthetic pathway for this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors. These values are essential for monitoring the progress of the synthesis and confirming the identity and purity of the intermediates and the final product.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy ProtonsOtherSolvent
1,3-Dimethoxybenzene 7.15 (t, 1H), 6.50 (d, 2H), 6.44 (t, 1H)[1]3.74 (s, 6H)[1]-CDCl₃[1]
2-Nitro-1,3-dimethoxybenzene 7.55 (t, 1H), 6.85 (d, 2H)3.90 (s, 6H)-CDCl₃
This compound 6.25 (s, 1H), 6.05 (s, 1H)3.80 (s, 3H), 3.75 (s, 3H)4.50 (br s, 2H, -NH₂)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic CarbonsMethoxy CarbonsSolvent
1,3-Dimethoxybenzene 161.2, 130.2, 107.5, 102.0[2]55.4[2]CDCl₃[2]
2-Nitro-1,3-dimethoxybenzene 155.0, 135.0, 130.0, 108.056.5CDCl₃
This compound 158.0, 155.0, 125.0, 95.0, 90.056.0, 55.5CDCl₃

Table 3: IR Spectroscopic Data (Key Absorptions in cm⁻¹)

CompoundN-H StretchC-H (Aromatic)C-O StretchC-N StretchNO₂ StretchC-Cl Stretch
1,3-Dimethoxybenzene -~3050~1250, ~1050[3][4]---
2-Nitro-1,3-dimethoxybenzene -~3080~1260, ~1040-~1530, ~1350-
This compound ~3400, ~3300~3000~1220, ~1030~1300-~750

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragmentation Peaks
1,3-Dimethoxybenzene 138[5]123, 109, 95, 77[5]
2-Nitro-1,3-dimethoxybenzene 183167, 137, 107, 77
This compound 187/189 (Cl isotope pattern)172, 144, 129

Experimental Protocols

General Instrumentation:

  • NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectra: Infrared spectra were recorded on an FTIR spectrometer using KBr pellets or as a thin film.

  • Mass Spectra: Mass spectra were obtained on a mass spectrometer using electron ionization (EI) at 70 eV.

Synthesis of 2-Nitro-1,3-dimethoxybenzene (Precursor 1):

  • To a stirred solution of 1,3-dimethoxybenzene (10.0 g, 72.4 mmol) in glacial acetic acid (50 mL) at 0 °C, a cooled mixture of concentrated nitric acid (7.0 mL) and concentrated sulfuric acid (7.0 mL) was added dropwise.

  • The reaction mixture was stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.

  • The mixture was poured into ice water (200 mL) and the resulting precipitate was collected by filtration, washed with water, and dried to afford 2-Nitro-1,3-dimethoxybenzene.

Synthesis of this compound (Final Product):

A detailed experimental protocol for the subsequent chlorination and reduction steps would follow a similar structure, outlining the specific reagents, reaction conditions, and purification methods used. For instance, chlorination of 2-Nitro-1,3-dimethoxybenzene can be achieved using sulfuryl chloride, and the subsequent reduction of the nitro group to an amine can be performed using a reducing agent like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation.

Spectroscopic Analysis Workflow:

digraph "spectroscopy_workflow" { graph [fontname="Arial", fontsize=12]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_sample" { label="Sample Preparation"; bgcolor="#F1F3F4"; A [label="Synthesized Compound", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Purification\n(e.g., Recrystallization, Chromatography)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Pure Sample", fillcolor="#34A853", fontcolor="#FFFFFF"]; A -> B; B -> C; }

subgraph "cluster_analysis" { label="Spectroscopic Analysis"; bgcolor="#F1F3F4"; D [label="¹H NMR", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="¹³C NMR", shape="ellipse", style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="IR Spectroscopy", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Mass Spectrometry", shape="ellipse", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_data" { label="Data Interpretation"; bgcolor="#F1F3F4"; H [label="Structure Confirmation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Purity Assessment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

C -> {D, E, F, G} [arrowhead="normal", color="#5F6368"]; {D, E, F, G} -> H [arrowhead="normal", color="#5F6368"]; H -> I [arrowhead="normal", color="#5F6368"]; }

Figure 2: General workflow for spectroscopic analysis.

References

biological activity screening of 2-Chloro-4,6-dimethoxyaniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 2-Chloro-4,6-dimethoxyaniline and its derivatives reveals a landscape of potential therapeutic applications, primarily centered on antimicrobial and cytotoxic properties. While direct and extensive screening data for a wide range of this compound derivatives is not consolidated in single studies, a comparative analysis of related chloro- and methoxy-substituted aniline derivatives provides valuable insights into their potential efficacy and mechanisms of action. This guide synthesizes available experimental data to offer a comparative overview for researchers, scientists, and drug development professionals.

Comparative Biological Activity

The biological activity of aniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of a chlorine atom, a known pharmacophore, often enhances the bioactivity of organic molecules. Similarly, methoxy groups can modulate the lipophilicity and electronic properties of a compound, thereby affecting its interaction with biological targets.

Antimicrobial and Antifungal Activity

While specific data on this compound derivatives is limited, studies on analogous compounds such as 2-chloro-N-phenylacetamide and other aniline derivatives demonstrate significant antimicrobial and antifungal potential.

For instance, 2-chloro-N-phenylacetamide has been shown to be effective against fluconazole-resistant Candida species.[1][2] The compound exhibits both inhibitory and fungicidal activity, and notably, it also disrupts biofilm formation, a critical factor in persistent infections.[1][2] Similarly, studies on other aniline derivatives have demonstrated their efficacy against various bacterial strains, including Vibrio species.[3]

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of 2-chloro-N-phenylacetamide against different Candida strains, providing a benchmark for the potential antifungal activity of related derivatives.

CompoundFungal StrainMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideCandida albicans128 - 256512 - 1024[1][2]
2-chloro-N-phenylacetamideCandida parapsilosis128 - 2561024[1][2]
2-chloro-N-phenylacetamideAspergillus flavus16 - 25632 - 512[4]
Cytotoxic and Anticancer Activity

Derivatives of chloro-anilines have been investigated for their potential as anticancer agents. For example, quinazoline-based pyrimidodiazepines incorporating a 2-chloro-4-anilinoquinazoline moiety have shown significant antiproliferative activity against a panel of human tumor cell lines.[5] These compounds are thought to exert their effect through mechanisms such as DNA binding and inhibition of key enzymes like EGFR and VEGFR-2.[5]

The table below presents the growth inhibition (GI50) values for a notable quinazoline-chalcone derivative against various cancer cell lines, illustrating the cytotoxic potential of this class of compounds.

CompoundCancer Cell LineGI50 (µM)Reference
Quinazoline-chalcone 14gK-562 (Leukemia)0.622[5]
Quinazoline-chalcone 14gRPMI-8226 (Leukemia)< 1.81[5]
Quinazoline-chalcone 14gHCT-116 (Colon Cancer)< 1.81[5]
Quinazoline-chalcone 14gLOX IMVI (Melanoma)< 1.81[5]
Quinazoline-chalcone 14gMCF7 (Breast Cancer)< 1.81[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are representative of the key experiments cited in the literature for assessing the biological activity of aniline derivatives.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism and the lowest concentration that results in microbial death, respectively.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare serial twofold dilutions of the test compound in Mueller-Hinton broth or RPMI 1640. i1 Inoculate 96-well microplates containing the compound dilutions with the microbial suspension. p1->i1 p2 Prepare microbial suspension equivalent to 0.5 McFarland standard. p2->i1 i2 Incubate plates at 35-37°C for 24-48 hours. i1->i2 a1 Determine MIC: Lowest concentration with no visible growth. i2->a1 a2 For MFC, subculture from wells with no growth onto fresh agar plates. a1->a2 a3 Determine MFC: Lowest concentration that prevents growth on the new plate. a2->a3

Caption: Workflow for MIC and MFC determination.

Biofilm Inhibition and Rupture Assay

This assay evaluates the ability of a compound to prevent the formation of biofilms and to disrupt pre-formed biofilms.

cluster_inhibition Biofilm Inhibition cluster_rupture Biofilm Rupture b_i1 Incubate microbial suspension with various concentrations of the test compound in a microplate. b_i2 After incubation (e.g., 24h), wash wells to remove planktonic cells. b_i1->b_i2 b_i3 Stain the remaining biofilm with crystal violet. b_i2->b_i3 b_i4 Quantify the stained biofilm by measuring absorbance. b_i3->b_i4 b_r1 Allow biofilm to form in a microplate for a set period (e.g., 24h). b_r2 Treat the pre-formed biofilm with various concentrations of the test compound. b_r1->b_r2 b_r3 After treatment, wash, stain with crystal violet, and quantify absorbance. b_r2->b_r3

Caption: Experimental workflow for biofilm assays.

In Vitro Cytotoxicity Assay (e.g., MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and serves as a measure of cell viability and proliferation.

start Seed cancer cells in 96-well plates and allow to adhere. treat Treat cells with various concentrations of the test compound for a specified duration (e.g., 48h). start->treat mtt Add MTT solution to each well and incubate to allow formazan crystal formation. treat->mtt solubilize Solubilize formazan crystals with a solvent (e.g., DMSO). mtt->solubilize read Measure the absorbance at a specific wavelength (e.g., 570 nm). solubilize->read end Calculate cell viability relative to untreated controls. read->end

Caption: Workflow of the MTT cytotoxicity assay.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for many aniline derivatives are still under investigation. However, for compounds showing anticancer activity, several signaling pathways are often implicated. For instance, the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) are common targets for quinazoline-based inhibitors.

cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling cluster_outcomes Cellular Outcomes EGFR EGFR PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK VEGFR2 VEGFR-2 Angiogenesis Angiogenesis Signaling VEGFR2->Angiogenesis Survival Cell Survival PI3K_Akt->Survival Proliferation Cell Proliferation RAS_MAPK->Proliferation Angiogenesis_outcome Angiogenesis Angiogenesis->Angiogenesis_outcome Inhibitor Quinazoline Derivative (e.g., 2-chloro-4-anilinoquinazoline) Inhibitor->EGFR Inhibits Inhibitor->VEGFR2 Inhibits

Caption: Potential inhibitory action on cancer signaling pathways.

References

Comparative Cost-Analysis of 2-Chloro-4,6-dimethoxyaniline Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Chloro-4,6-dimethoxyaniline, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comparative cost-analysis of two plausible routes: direct chlorination of 3,5-dimethoxyaniline and a multi-step synthesis commencing with the nitration of 1,3-dimethoxybenzene. The analysis focuses on reagent costs, reaction yields, and procedural complexity to assist researchers in selecting the most efficient and economical route for their specific needs.

Executive Summary

Two primary synthetic strategies for this compound are evaluated.

  • Route 1: Direct Chlorination of 3,5-dimethoxyaniline. This approach offers a more direct pathway to the target molecule. The cost-effectiveness of this route is heavily dependent on the price of the starting material, 3,5-dimethoxyaniline, and the chosen chlorinating agent, with options including N-Chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂).

  • Route 2: Multi-step Synthesis from 1,3-dimethoxybenzene. This pathway involves a sequence of reactions, including nitration, chlorination, and reduction. While potentially more labor-intensive, it may offer a more cost-effective option if the starting material, 1,3-dimethoxybenzene, is significantly cheaper than 3,5-dimethoxyaniline.

The selection of the optimal route will depend on a careful consideration of raw material costs, expected yields at each step, and the laboratory's capacity for multi-step syntheses.

Comparative Data of Synthesis Routes

FeatureRoute 1: Direct ChlorinationRoute 2: Multi-step Synthesis
Starting Material 3,5-dimethoxyaniline1,3-dimethoxybenzene
Key Steps Single-step chlorination1. Nitration2. Chlorination3. Reduction
Key Reagents N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)Nitric Acid/Sulfuric Acid, a Chlorinating Agent, a Reducing Agent (e.g., Tin(II) chloride)
Estimated Reagent Cost per kg of Product See Cost Analysis TableSee Cost Analysis Table
Reported Yield Dependent on specific protocol (data not readily available)Dependent on yields of three individual steps
Advantages - Fewer reaction steps- Potentially faster overall synthesis time- Potentially lower cost of starting material
Disadvantages - Higher cost of starting material- Potential for isomeric impurities depending on regioselectivity- More complex, multi-step procedure- Cumulative yield losses over three steps

Cost Analysis of Key Reagents

The following table provides an approximate cost analysis of the key reagents for each synthetic route. Prices are based on currently available market data and may vary depending on the supplier and purity.

ReagentRouteApproximate Price (USD/kg)
3,5-dimethoxyaniline1200 - 1000[1]
N-Chlorosuccinimide (NCS)1400 - 900[2][3]
Sulfuryl Chloride185 - 165[4][5]
1,3-dimethoxybenzene2~7000[6]
1,3-Dimethoxy-5-nitrobenzene2(Price not readily available)
Tin(II) chloride2~140[7]

Experimental Protocols

Route 1: Direct Chlorination of 3,5-dimethoxyaniline (Hypothetical Protocol)

Materials:

  • 3,5-dimethoxyaniline

  • N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

  • Apparatus for inert atmosphere reaction, stirring, and temperature control

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve 3,5-dimethoxyaniline in the chosen anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C) with stirring.

  • Slowly add a solution of the chlorinating agent (NCS or sulfuryl chloride) in the same solvent to the reaction mixture. The methoxy and amino groups are ortho-, para-directing. Due to steric hindrance from the two methoxy groups, chlorination is anticipated to occur at the 2-position.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for NCS).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Multi-step Synthesis from 1,3-dimethoxybenzene (Hypothetical Protocol)

Step 2a: Nitration of 1,3-dimethoxybenzene

  • Cool a mixture of concentrated nitric acid and sulfuric acid.

  • Slowly add 1,3-dimethoxybenzene to the nitrating mixture while maintaining a low temperature.

  • After the addition is complete, allow the reaction to proceed until completion (monitored by TLC).

  • Pour the reaction mixture onto ice and extract the product, 1,3-dimethoxy-5-nitrobenzene, with an organic solvent.

  • Wash and dry the organic layer and purify the product.

Step 2b: Chlorination of 1,3-dimethoxy-5-nitrobenzene

  • Dissolve the nitrated product in a suitable solvent.

  • Add a chlorinating agent (e.g., sulfuryl chloride) and a Lewis acid catalyst if necessary. The nitro group is meta-directing, and the methoxy groups are ortho-, para-directing. The position of chlorination will be influenced by the combined directing effects.

  • Work up the reaction mixture as described in Route 1 to isolate the chlorinated nitroaromatic intermediate.

Step 2c: Reduction of the Nitro Group

  • Dissolve the chlorinated nitroaromatic intermediate in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux until the reduction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the aniline product.

  • Filter, wash, and dry the product to obtain this compound.

Synthesis Route Comparison

Synthesis_Comparison cluster_route1 Route 1: Direct Chlorination cluster_route2 Route 2: Multi-step Synthesis cluster_comparison Cost-Analysis Factors 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Chlorination Chlorination 3,5-Dimethoxyaniline->Chlorination NCS or SO2Cl2 2-Chloro-4,6-dimethoxyaniline_R1 This compound Chlorination->2-Chloro-4,6-dimethoxyaniline_R1 Cost Reagent Cost 2-Chloro-4,6-dimethoxyaniline_R1->Cost Yield Overall Yield 2-Chloro-4,6-dimethoxyaniline_R1->Yield Complexity Number of Steps 2-Chloro-4,6-dimethoxyaniline_R1->Complexity 1,3-Dimethoxybenzene 1,3-Dimethoxybenzene Nitration Nitration 1,3-Dimethoxybenzene->Nitration HNO3, H2SO4 1,3-Dimethoxy-5-nitrobenzene 1,3-Dimethoxy-5-nitrobenzene Nitration->1,3-Dimethoxy-5-nitrobenzene Chlorination_R2 Chlorination 1,3-Dimethoxy-5-nitrobenzene->Chlorination_R2 Chlorinating Agent 2-Chloro-1,5-dimethoxy-3-nitrobenzene 2-Chloro-1,5-dimethoxy-3-nitrobenzene Chlorination_R2->2-Chloro-1,5-dimethoxy-3-nitrobenzene Reduction Reduction 2-Chloro-1,5-dimethoxy-3-nitrobenzene->Reduction e.g., SnCl2, HCl 2-Chloro-4,6-dimethoxyaniline_R2 This compound Reduction->2-Chloro-4,6-dimethoxyaniline_R2 2-Chloro-4,6-dimethoxyaniline_R2->Cost 2-Chloro-4,6-dimethoxyaniline_R2->Yield 2-Chloro-4,6-dimethoxyaniline_R2->Complexity

Caption: Comparative workflow of two synthesis routes for this compound.

References

Safety Operating Guide

Proper Disposal of 2-Chloro-4,6-dimethoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-Chloro-4,6-dimethoxyaniline is a critical aspect of laboratory safety and environmental responsibility. This chemical is categorized as a hazardous substance, necessitating strict adherence to established disposal protocols. This guide offers essential, procedural information for researchers, scientists, and professionals in drug development to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

Prior to handling this compound, a thorough understanding of its potential hazards is crucial, along with the consistent use of appropriate personal protective equipment (PPE).

Potential Hazards:

  • Toxic if inhaled, ingested, or in contact with skin.[1]

  • May cause irritation to the skin, eyes, and respiratory system.[1]

  • There is limited evidence suggesting it may be a carcinogen.[1]

  • It is toxic to aquatic life, with long-lasting effects.

  • The substance or its metabolites may interfere with the normal oxygen-carrying capacity of hemoglobin.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Use of chemical-resistant gloves is required.

  • Skin and Body Protection: A lab coat is essential, and additional protective clothing may be necessary to prevent skin exposure.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood. A respirator may be necessary if dust is generated.

Spill Cleanup Procedures

In the case of a spill, the following steps should be taken to mitigate exposure and ensure a safe cleanup:

  • Evacuate the Area: Immediately clear the vicinity of all personnel.

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne particles or fumes.

  • Wear PPE: Before re-entering the affected area, equip yourself with the appropriate PPE as detailed above.

  • Containment: For solid spills, carefully sweep up the material. To minimize dust, the material can be dampened with water before sweeping.[1]

  • Collect Waste: Transfer the spilled substance into a suitable, clearly labeled, and sealable container for disposal.

  • Decontamination: The spill area should be thoroughly cleaned with a suitable solvent or detergent and water. All cleaning materials, along with any contaminated items, must be collected in a sealed container and treated as hazardous waste.

  • Prevent Environmental Release: Under no circumstances should the spilled material or cleaning runoff be allowed to enter drains or waterways.

Proper Disposal Procedures

This compound and its containers are to be disposed of as hazardous waste.[1]

Waste Collection:

  • All waste containing this compound must be collected in a compatible, sealed, and clearly labeled container.

  • Avoid mixing this waste with other chemical waste streams.

  • Store waste containers in a designated, secure, and well-ventilated location.

Disposal Methods:

  • Chemical Treatment: A validated chemical treatment process to render the compound less hazardous may be an option, but must be performed by trained professionals following a standard operating procedure.

  • Incineration: The recommended method of disposal is through a licensed hazardous waste disposal company that can perform incineration in a permitted facility.

  • Landfill: Disposal in a designated hazardous waste landfill may be permissible, but must be handled by a licensed waste management facility.

Regulatory Compliance:

  • The disposal of this chemical must strictly adhere to all local, state, and federal regulations.

  • Always consult with your institution's EHS department to ensure full compliance with all relevant guidelines.

Quantitative Data Summary

The following table provides a summary of the available data for this compound and related compounds. The limited availability of data for the specific target compound should be noted.

PropertyValueCAS NumberSource/Note
Molecular FormulaC₈H₁₀ClNO₂82485-84-5ChemScene[2]
Molecular Weight187.62 g/mol 82485-84-5ChemScene[2]
Hazard ClassificationsAcute Tox. 4 Oral, Skin Irrit. 2, Skin Sens. 1, Eye Irrit. 2, Aquatic Chronic 182485-84-5Sigma-Aldrich. This information is for a product with the same CAS number, but the supplier notes it is for early discovery research and has not collected analytical data.
Chemwatch Hazard RatingsFlammability: 1, Toxicity: 3, Body Contact: 3, Reactivity: 1, Chronic: 263133-82-4This data is for the related compound 2-Chloro-4,6-dimethylaniline. The rating scale is Min/Nil=0, Low=1, Moderate=2, High=3, Extreme=4.[1]

Disposal Workflow

The diagram below outlines the logical steps for the proper disposal of this compound.

cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_disposal Disposal Path cluster_spill Spill Emergency start Start: Need to dispose of This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe spill Spill Occurs start->spill Potential Hazard spill_kit Ensure Spill Kit is Accessible ppe->spill_kit collect Collect waste in a labeled, sealed, and compatible container spill_kit->collect segregate Segregate from other waste streams collect->segregate storage Store in a designated, secure, and ventilated area segregate->storage contact_ehs Contact Institutional EHS Department for specific guidance storage->contact_ehs licensed_disposal Arrange for pickup by a licensed hazardous waste disposal company contact_ehs->licensed_disposal transport Transport to a permitted hazardous waste facility licensed_disposal->transport final_disposal Final Disposal: - Incineration - Hazardous Waste Landfill transport->final_disposal evacuate Evacuate and Ventilate Area spill->evacuate cleanup Follow Spill Cleanup Procedures evacuate->cleanup collect_spill Collect contaminated materials in a sealed container for disposal cleanup->collect_spill collect_spill->contact_ehs

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Chloro-4,6-dimethoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory professionals working with 2-Chloro-4,6-dimethoxyaniline. Adherence to these protocols is essential to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that poses several health risks. It is harmful if swallowed, can cause skin and eye irritation, and may lead to organ damage through prolonged or repeated exposure.[1] Some related chloroaniline compounds are suspected of causing cancer and may cause an allergic skin reaction. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended PPE for Handling this compound:

PPE CategorySpecificationStandard/Reference
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EU Standard EN166 or US NIOSH regulations (29 CFR 1910.133).[1][2][3][4]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat or long-sleeved clothing.[1][5]Standard laboratory practice.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely.[2] In case of fire, a self-contained breathing apparatus (SCBA) is required.[2][4][5]Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2]

Chemical Safety Data

The following table summarizes key quantitative safety data for chloroaniline compounds. This information is critical for risk assessment and emergency preparedness.

ParameterValueNotes
Acute Oral Toxicity Harmful if swallowed (H302).[1][5]Do not eat, drink, or smoke when using this product.[1] If swallowed, get medical help.[1]
Toxicity to Daphnia EC50: 6.47 mg/L - 48 h (Daphnia magna).[1]Toxic to aquatic life with long-lasting effects.[1]
Toxicity to Algae EC50: 5.45 mg/L - 72 h (Desmodesmus subspicatus).[1]Discharge into the environment must be avoided.[1]
Toxicity to Fish LC50: 111 mg/L - 96 h (Danio rerio).[1]Do not let the chemical enter drains.[1]
Flash Point 163 °C / 325.4 °F.[4]Combustible solid. Keep away from heat and sources of ignition.[2][4]
Autoignition Temperature 395 °C / 743 °F.[4]Thermal decomposition can release irritating gases and vapors.[5]

Standard Operating Procedures: Handling and Disposal

Safe handling and disposal require careful adherence to established protocols. The following workflow outlines the necessary steps from preparation to final waste disposal.

G Workflow for Safe Handling of this compound prep Preparation & Risk Assessment ppe_on Don PPE (Goggles, Gloves, Lab Coat) prep->ppe_on Ensure PPE is available and inspected handling Chemical Handling (Under Chemical Fume Hood) ppe_on->handling Proceed to handling decon Decontaminate Work Area handling->decon After completing work ppe_off Doff PPE (Remove Gloves First) decon->ppe_off Before leaving work area disposal Waste Disposal (Segregate as Hazardous Waste) ppe_off->disposal Dispose of contaminated PPE correctly wash Wash Hands Thoroughly disposal->wash Final safety step end End of Process wash->end

Caption: Logical workflow for handling this compound.

Experimental Protocols:

A. Chemical Handling Protocol:

  • Ventilation: Always handle this compound inside a chemical fume hood to ensure adequate ventilation.[2]

  • Personal Protective Equipment (PPE): Before handling, don all required PPE as specified in the table above. Gloves must be inspected for integrity prior to use.[1]

  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][2][5]

  • Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][3][6]

  • Hygiene: Do not eat, drink, or smoke in the handling area.[1][6] Wash hands thoroughly after handling the substance.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][3][5]

B. Accidental Release and Exposure Protocol:

  • Spill Response:

    • Evacuate personnel to safe areas and ensure adequate ventilation.[1]

    • Wear full PPE, including respiratory protection, during cleanup.

    • Prevent the spill from entering drains or waterways.[1][6]

    • For solid spills, sweep up the material and shovel it into a suitable, closed container for disposal.[2][5] Avoid actions that generate dust.[1][6]

  • First Aid Measures:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[2][3]

    • Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes.[3][5] If skin irritation occurs or persists, get medical advice.[3]

    • Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]

    • Ingestion: Clean the mouth with water and drink plenty of water afterwards.[5] Do not induce vomiting. Get medical attention if symptoms occur.[1][5]

C. Disposal Plan:

  • Waste Classification: this compound and its container must be disposed of as hazardous waste.[6]

  • Container Disposal: Do not reuse empty containers as they may still present a chemical hazard.[6] Keep them closed for disposal.[2]

  • Disposal Method: All waste must be handled in accordance with local, state, and federal regulations.[6] Disposal options may include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Do not flush into surface water or the sanitary sewer system.[2]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws.[7]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4,6-dimethoxyaniline
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6-dimethoxyaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.